Chartreusin sodium
Description
Structure
2D Structure
Properties
CAS No. |
1393-72-2 |
|---|---|
Molecular Formula |
C32H31NaO14 |
Molecular Weight |
662.6 g/mol |
IUPAC Name |
sodium 3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-15-methyl-10,17-dioxo-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaen-8-olate |
InChI |
InChI=1S/C32H32O14.Na/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31;/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3;/q;+1/p-1/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+;/m1./s1 |
InChI Key |
VAQXDDCZGDHANK-VUEGQKLDSA-M |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O.[Na] |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chartreusin sodium; X465A sodium salt. |
Origin of Product |
United States |
Foundational & Exploratory
Chartreusin Sodium: A Technical Guide for Researchers
CAS Number: 1393-72-2
This document provides a comprehensive technical overview of Chartreusin, a potent antineoplastic agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
Chartreusin is a glycoside antibiotic produced by Streptomyces chartreusis.[1] The sodium salt of Chartreusin is soluble in water, appearing as gold-colored needles or plates.
| Property | Value | Reference |
| CAS Number | 6377-18-0 | [2] |
| Molecular Formula | C32H32O14 | [2] |
| Molecular Weight | 640.59 g/mol | [2] |
| Appearance | Yellow plates | |
| Melting Point | 184-186 °C | |
| Solubility | Practically insoluble in water; Soluble in acetone. The sodium salt has a solubility of at least 20 mg/ml in water (pH 9.5). | |
| Optical Rotation | [α]D25 +132.5° (c = 0.2 in pyridine); [α]D25 -33° (c = 0.3 in glacial acetic acid) | |
| UV max (nm) | 237, 262, 332, 382, 405, 422 |
Mechanism of Action
Chartreusin exhibits its anticancer effects through a multi-faceted mechanism of action, primarily targeting DNA integrity and cellular metabolic processes.
DNA Intercalation and Topoisomerase II Inhibition
Chartreusin is known to bind directly to DNA.[1] This interaction can lead to the inhibition of DNA replication and the induction of strand scission.[1] A key aspect of its mechanism is the inhibition of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription.[3] By stabilizing the transient covalent complex between topoisomerase II and DNA, Chartreusin leads to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death.[3]
Impact on Cellular Signaling Pathways
Recent studies have indicated that Chartreusin and its derivatives can modulate critical signaling pathways involved in cancer cell survival and proliferation.
-
Oxidative Phosphorylation (OXPHOS): For Chartreusin, the downregulated oxidative phosphorylation (OXPHOS) pathway was identified as an enriched pathway. This is significant as certain types of cancer cells are highly dependent on OXPHOS for their survival.
-
Hippo Signaling Pathway: The Hippo signaling pathway, a crucial regulator of organ size and cell proliferation, was found to be an enriched pathway for the Chartreusin derivative, elsamicin B, in its inhibitory effects against ES-2 cells.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Chartreusin.
Cytotoxicity Assay (CCK-8 Method)
This protocol is used to determine the cytotoxic effects of Chartreusin on cancer cell lines and to calculate the IC50 value (the concentration of a drug that inhibits 50% of cell growth).
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT116, BxPC3, T47D, ES-2)
-
Cell culture medium
-
Chartreusin stock solution
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Chartreusin in culture medium. Add 10 μL of the diluted Chartreusin solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Chartreusin).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 μL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of Chartreusin on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell lines
-
Chartreusin
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with Chartreusin at the desired concentration for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Topoisomerase II Inhibition Assay
This assay determines the inhibitory effect of Chartreusin on the relaxation of supercoiled DNA by human topoisomerase II.
Materials:
-
Supercoiled pBR322 plasmid DNA
-
Human Topoisomerase II
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Chartreusin
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, supercoiled pBR322 DNA, and different concentrations of Chartreusin.
-
Enzyme Addition: Add human topoisomerase II to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).
-
Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Quantitative Data
Cytotoxic Activities of Chartreusin and Its Derivatives
The following table summarizes the IC50 values of Chartreusin (1) and its derivatives (2-4) against various human cancer cell lines. The CCK-8 method was used to determine these values.[4]
| Compound | HCT116 (μM) | BxPC3 (μM) | T47D (μM) | ES-2 (μM) |
| Chartreusin (1) | >50 | >50 | >50 | 1.1 ± 0.2 |
| D329C (2) | >50 | >50 | >50 | >50 |
| Elsamicin A (3) | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.06 ± 0.01 | 0.03 ± 0.01 |
| Elsamicin B (4) | 0.04 ± 0.01 | 0.03 ± 0.01 | 0.04 ± 0.01 | 0.02 ± 0.01 |
HCT116: human colon cancer cell line; BxPC3: human pancreatic cancer cell line; T47D: human breast cancer cell line; ES-2: human ovarian cancer cell line.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Mechanism of Action of Chartreusin
Caption: Proposed mechanism of action for Chartreusin.
Experimental Workflow for Cytotoxicity and Cell Cycle Analysis
Caption: Workflow for assessing cytotoxicity and cell cycle effects.
Chartreusin's Impact on the Hippo Signaling Pathway (Hypothesized)
Caption: Hypothesized impact on the Hippo signaling pathway.
References
Chartreusin Sodium: A Technical Deep-Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartreusin is a natural product belonging to the pyranocoumarin family of antibiotics, first isolated from Streptomyces chartreusis. It has demonstrated significant antitumor activity against various cancer cell lines, making it a subject of interest in oncological research. This technical guide provides a comprehensive overview of the core mechanism of action of Chartreusin sodium, focusing on its molecular interactions and cellular consequences. The information presented herein is intended to support further research and drug development efforts centered on this potent molecule.
Core Mechanisms of Action
The antitumor effects of this compound are primarily attributed to a multi-faceted mechanism involving direct DNA interaction, inhibition of a critical nuclear enzyme, and the induction of oxidative stress. These interconnected activities culminate in the suppression of cancer cell proliferation and the induction of cell death.
DNA Interaction: Intercalation and Minor Groove Binding
Chartreusin exhibits a high affinity for double-stranded DNA, a foundational aspect of its cytotoxic activity. Its binding is characterized as a multivalent interaction, encompassing both intercalation of its planar chromophore between DNA base pairs and binding within the minor groove. This dual-mode binding stabilizes the DNA-drug complex, interfering with essential cellular processes such as DNA replication and transcription.
Thermodynamic studies have elucidated the nature of this interaction. The binding of Chartreusin to DNA is an enthalpy-driven process, indicating strong, favorable molecular interactions.
Experimental Protocols: DNA Binding Affinity Determination
The binding affinity and thermodynamic profile of Chartreusin with DNA have been characterized using several biophysical techniques:
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event of Chartreusin to DNA. A solution of Chartreusin is titrated into a solution containing DNA, and the resulting heat changes are measured to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
-
Differential Scanning Calorimetry (DSC): DSC is employed to measure the thermal stability of DNA in the presence and absence of Chartreusin. An increase in the melting temperature (Tm) of DNA upon binding of Chartreusin indicates stabilization of the double helix.
-
UV Melting Experiments: Similar to DSC, UV melting experiments monitor the change in UV absorbance of a DNA solution as the temperature is increased. The midpoint of the absorbance change corresponds to the melting temperature (Tm). The shift in Tm in the presence of Chartreusin is used to calculate the binding constant.
Inhibition of Topoisomerase II
A pivotal element of Chartreusin's mechanism of action is its potent inhibition of DNA Topoisomerase II.[1] Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and knotting, which arise during replication, transcription, and chromosome segregation. Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.
Chartreusin acts as a topoisomerase II poison . It does not prevent the enzyme from binding to DNA or creating the initial double-strand break. Instead, it stabilizes the covalent intermediate complex formed between Topoisomerase II and the cleaved DNA. This stabilized "cleavage complex" prevents the re-ligation of the DNA strands, leading to an accumulation of permanent double-strand breaks. These DNA lesions are highly cytotoxic and can trigger apoptotic cell death pathways.
Experimental Protocols: Topoisomerase II Inhibition Assay
The inhibitory effect of Chartreusin on Topoisomerase II can be assessed using a standard in vitro assay:
-
Supercoiled Plasmid Relaxation Assay: This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA. In the absence of an inhibitor, the enzyme converts the compact, supercoiled plasmid into a more relaxed form, which can be distinguished by agarose gel electrophoresis. When Chartreusin is present, it inhibits the re-ligation step of the enzyme, leading to an accumulation of linearized or nicked plasmid DNA, and a reduction in the formation of the relaxed topoisomers. The concentration of Chartreusin that inhibits 50% of the enzyme's activity (IC50) can be determined from a dose-response curve.
Induction of Oxidative Stress and DNA Damage
Emerging evidence indicates that Chartreusin can induce cellular damage through the generation of Reactive Oxygen Species (ROS).[2] The molecular structure of Chartreusin, particularly its aglycone moiety (chartarin), is implicated in the production of free radicals in a reducing environment.[2] This process can be initiated by cellular reductases.
The generated ROS, such as superoxide anions and hydroxyl radicals, can directly damage cellular macromolecules, including DNA. This leads to the formation of single-strand and double-strand DNA breaks, further contributing to the cytotoxic effects of the compound. Electrochemical studies have demonstrated that Chartreusin can induce damage to double-stranded DNA through mechanisms involving ROS generation.[2]
Experimental Protocols: Detection of Reactive Oxygen Species (ROS)
The generation of ROS induced by Chartreusin can be quantified using various methods:
-
Electrochemical Methods: Techniques such as voltammetry of microparticles and scanning electrochemical microscopy can be used to monitor the electrochemical generation of ROS in the presence of Chartreusin and its interaction with DNA.[2] These methods provide real-time information on the redox activity of the compound.
-
Fluorescent Probes: Cellular ROS levels can be measured using fluorescent dyes that become fluorescent upon oxidation. A common probe is 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Cells are treated with Chartreusin, and the subsequent increase in fluorescence, corresponding to ROS production, is measured using a fluorescence microplate reader or flow cytometry.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the mechanism of action of this compound.
Table 1: DNA Binding Parameters for Chartreusin
| Parameter | Value | Conditions | Reference |
| Binding Constant (Ka) | 3.6 x 10⁵ M⁻¹ | 20°C, 18 mM Na⁺ | [2] |
| Binding Enthalpy (ΔH) | -7.07 kcal/mol | 20°C | [2] |
Table 2: Cytotoxic Activity of Chartreusin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | < 13 | [1] |
| BxPC3 | Pancreatic Cancer | < 13 | [1] |
| ES-2 | Ovarian Cancer | < 13 | [1] |
| T47D | Breast Cancer | > 13 | [1] |
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: Core mechanism of action of this compound.
Caption: Workflow for determining DNA binding parameters.
References
An In-depth Technical Guide to the Chartreusin Sodium Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chartreusin is a complex aromatic polyketide glycoside produced by Streptomyces chartreusis that exhibits potent antiproliferative and antibiotic activities. Its unique pentacyclic bislactone aglycone, chartarin, coupled with two deoxy-sugar moieties, has attracted significant interest from the scientific community. This technical guide provides a comprehensive overview of the biosynthetic pathway of Chartreusin, with a focus on its sodium salt form, which enhances its solubility. We will delve into the genetic organization of the biosynthetic gene cluster, the enzymatic cascade responsible for the assembly and modification of the polyketide backbone, and the subsequent glycosylation steps. This document summarizes key quantitative data, details experimental methodologies for studying this pathway, and provides visual representations of the core biosynthetic processes to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.
Introduction
Chartreusin is a member of the aromatic polyketide family, a class of natural products known for their diverse and potent biological activities.[1][2] First isolated from Streptomyces chartreusis, it has demonstrated significant anticancer and antibiotic properties.[1][2] The core structure of Chartreusin consists of a unique pentacyclic aglycone called chartarin, which is glycosylated with D-fucose and D-digitalose.[1] The sodium salt of Chartreusin, referred to as Chartreusin sodium, is a more water-soluble form of the compound, making it more amenable for potential therapeutic applications. Understanding the intricate biosynthetic pathway of Chartreusin is crucial for efforts in pathway engineering, generation of novel analogs with improved therapeutic properties, and optimization of its production.
The Chartreusin Biosynthetic Gene Cluster (BGC)
The biosynthesis of Chartreusin is orchestrated by a dedicated gene cluster (cha) in Streptomyces chartreusis. This cluster encodes a suite of enzymes including a type II polyketide synthase (PKS), cyclases, oxygenases, and glycosyltransferases. The heterologous expression of the entire cha gene cluster in hosts like Streptomyces albus has been instrumental in elucidating the functions of the encoded enzymes and confirming their role in Chartreusin production.[3]
The Biosynthetic Pathway: From Precursors to Chartreusin
The biosynthesis of Chartreusin can be broadly divided into three main stages:
-
Assembly of the polyketide backbone by the type II PKS.
-
A series of tailoring reactions including cyclizations and dehydrations to form the chartarin aglycone.
-
Glycosylation of the chartarin aglycone to yield the final product, Chartreusin.
Polyketide Chain Assembly
The formation of the Chartreusin backbone begins with the iterative condensation of malonyl-CoA extender units by a type II polyketide synthase (PKS). This minimal PKS system, typically comprising a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP), constructs a linear polyketide chain.
Formation of the Chartarin Aglycone: A Cascade of Tailoring Enzymes
The linear polyketide chain undergoes a series of intricate enzymatic modifications to form the characteristic pentacyclic structure of chartarin.
Step 1: Initial Cyclization and Formation of Auramycinone
The initial cyclization of the polyketide chain is catalyzed by a putative fourth-ring cyclase, ChaK, leading to the formation of an anthracyclinone intermediate.[1] Further modifications result in the formation of auramycinone, a key tetracyclic intermediate in the pathway.[1]
Step 2: Conversion of Auramycinone to Resomycin C
A critical and previously unknown part of the pathway, the conversion of auramycinone to resomycin C, is catalyzed by a three-enzyme cascade:[1]
-
ChaX: An NAD(P)H-dependent quinone reductase that reduces auramycinone.[1][4]
-
ChaU: A cyclase-like enzyme that, in conjunction with ChaX, catalyzes the 9,10-dehydration of the reduced auramycinone via a carbanion intermediate to form 9,10-dehydroauramycinone.[1][4]
-
ChaJ: Another cyclase-like enzyme, homologous to ChaU, which is responsible for the subsequent 7,8-dehydration through a canonical carbocation intermediate, yielding resomycin C.[1][4]
Step 3: Oxidative Rearrangement to Form the Bislactone Core
Further tailoring of resomycin C leads to the formation of the pentacyclic bislactone core of chartarin. This complex transformation is initiated by the flavin-dependent enzyme ChaZ and further modified by ChaE.[5] The final α-pyrone ring formation is catalyzed by an unprecedented non-heme iron-dependent dioxygenase, ChaP .[6] ChaP utilizes flavin-activated oxygen to catalyze two successive C-C bond cleavages followed by lactonization, completing the biosynthesis of the chartarin aglycone.[6]
Glycosylation: The Final Step
The chartarin aglycone is then glycosylated by specific glycosyltransferases encoded within the cha gene cluster. These enzymes attach the deoxy-sugars, D-fucose and D-digitalose, to the aglycone, yielding the final bioactive molecule, Chartreusin.[1]
Quantitative Data
While detailed enzyme kinetic data for all the biosynthetic enzymes is not exhaustively available in the public domain, studies on the production of Chartreusin have provided some quantitative insights.
| Parameter | Value | Organism/System | Reference |
| Peak Chartreusin Titer | 200-300 µg/ml | Streptomyces chartreusis fermentation | [7][8] |
| Titer Increase with D-fucose | 200-300% | Streptomyces chartreusis fermentation | [7][8] |
| Microbiological Assay Detection Limit | 0.5-1.0 µg/ml | Sarcina lutea | [7][8] |
Experimental Protocols
Heterologous Expression of the Chartreusin Gene Cluster in Streptomyces albus
This protocol provides a general workflow for the heterologous expression of the cha gene cluster. Specific vectors and detailed conditions can be found in the cited literature.
-
Cosmid Library Construction: A genomic cosmid library of Streptomyces chartreusis is constructed.
-
Identification of the cha Gene Cluster: The library is screened using probes designed from conserved regions of type II PKS genes.
-
Subcloning and Vector Construction: The identified cosmid containing the complete cha gene cluster is subcloned into a suitable Streptomyces expression vector (e.g., pSET152-based vectors).
-
Transformation of Streptomyces albus : The expression vector is introduced into S. albus protoplasts via transformation.
-
Cultivation and Fermentation: Recombinant S. albus strains are cultivated in a suitable production medium (e.g., R5A medium) to allow for the production of Chartreusin.
-
Extraction and Analysis: The culture broth is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC or LC-MS to detect the production of Chartreusin and its intermediates.
In Vitro Enzyme Assays
-
General Protocol for ChaX, ChaU, and ChaJ Activity:
-
Enzyme Preparation: The genes for ChaX, ChaU, and ChaJ are cloned and expressed in E. coli, and the enzymes are purified.
-
Reaction Mixture: A typical reaction mixture contains the substrate (auramycinone or 9,10-dehydroauramycinone), the purified enzyme(s), a buffer (e.g., Tris-HCl), and for ChaX, a cofactor (NADH or NADPH).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.
-
Quenching and Extraction: The reaction is stopped, and the products are extracted.
-
Analysis: The reaction products are analyzed by UPLC-MS to identify and quantify the formation of intermediates like 9,10-dehydroauramycinone and resomycin C.[1]
-
-
General Protocol for ChaP Dioxygenase Activity:
-
Enzyme and Substrate Preparation: Purified ChaP and its substrate are prepared.
-
Reaction Conditions: The assay is performed in a suitable buffer in the presence of a flavin and a reducing agent to generate flavin-activated oxygen.
-
Product Detection: The formation of the final chartarin aglycone is monitored using HPLC or LC-MS.
-
UPLC-MS Analysis of Chartreusin and Intermediates
-
Chromatographic System: A UPLC system equipped with a suitable column (e.g., C18) is used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid, is commonly employed.
-
Mass Spectrometry: The UPLC system is coupled to a mass spectrometer for the detection and identification of compounds based on their mass-to-charge ratio.
-
Data Analysis: The retention times and mass spectra of the analytes are compared with those of authentic standards for identification and quantification.
Visualizations
Chartreusin Biosynthetic Gene Cluster
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, Characterization and Study of the Dissociation of Naproxen from Its Chitosan Salt - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Chartreusin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chartreusin, a polyketide glycoside antibiotic produced by Streptomyces chartreusis, has garnered significant interest within the scientific community due to its potent antitumor properties. This technical guide provides a comprehensive overview of Chartreusin, with a specific focus on its sodium salt. It details the compound's molecular characteristics, outlines experimental protocols for its production and biological evaluation, and explores its mechanism of action, including its impact on cellular signaling pathways. Quantitative data on its cytotoxic activity are presented for comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding of the research process involved in its study.
Molecular Profile of Chartreusin Sodium
Chartreusin is a complex natural product with a distinctive chemical structure. The sodium salt of Chartreusin is often utilized in experimental setting.
| Property | Value | Source |
| Molecular Formula | C32H31NaO14 | [1] |
| Molecular Weight | 662.57 g/mol | [1] |
| Appearance | Yellow-green crystalline compound | |
| Core Structure | Aromatic polycyclic polyketide glycoside | [2][3] |
Experimental Protocols
Production of Chartreusin via Fermentation
Chartreusin is produced by the bacterium Streptomyces chartreusis through fermentation.[4][5] While specific industrial protocols are often proprietary, a general laboratory-scale procedure can be outlined.
Objective: To cultivate Streptomyces chartreusis for the production of Chartreusin.
Methodology:
-
Strain and Culture Conditions: A pure culture of Streptomyces chartreusis is used to inoculate a suitable seed medium.
-
Fermentation: The seed culture is then transferred to a larger production medium. Peak concentrations of 200 to 300 µg/ml have been reported in fermentation liquors.[4][5]
-
Optimization: The yield of Chartreusin can be significantly increased by supplementing the fermentation media with d-fucose, a sugar moiety present in the Chartreusin molecule.[4][5] This suggests that the availability of this precursor is a limiting factor in the biosynthesis.
Extraction and Purification
A general workflow for the extraction and purification of natural product antibiotics from fermentation broth is as follows:
Objective: To isolate and purify Chartreusin from the fermentation broth.
Methodology:
-
Extraction: The fermentation broth is typically extracted with organic solvents to separate Chartreusin from the aqueous phase.[6]
-
Purification: The crude extract undergoes further purification steps, which may include chromatographic techniques to obtain pure Chartreusin.[6]
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration at which Chartreusin inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[7][8]
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.[7]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[9]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration, and the IC50 value is determined.
Mechanism of Action and Signaling Pathways
Chartreusin exerts its anticancer effects primarily through its interaction with DNA and the inhibition of a critical enzyme involved in DNA replication and repair.
The primary mechanism of action for Chartreusin involves the inhibition of Topoisomerase II .[3] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting Topoisomerase II, Chartreusin leads to the accumulation of DNA strand breaks, which ultimately triggers apoptosis (programmed cell death) in cancer cells.[3]
Below is a simplified representation of the Topoisomerase II inhibition pathway.
Caption: Inhibition of Topoisomerase II by Chartreusin, leading to DNA damage and apoptosis.
Quantitative Data on Anticancer Activity
The following table summarizes the reported in vivo anticancer activity of Chartreusin against various murine tumor models.
| Tumor Model | Administration Route | Activity |
| Ascitic P388 Leukemia | Intraperitoneal (i.p.) | Significant therapeutic activity[10] |
| L1210 Leukemia | Intraperitoneal (i.p.) | Significant therapeutic activity[10] |
| B16 Melanoma | Intraperitoneal (i.p.) | Significant therapeutic activity[10] |
| P388 Leukemia | Oral (p.o.), Subcutaneous (s.c.), or Intravenous (i.v.) | No activity observed[10] |
Experimental Workflow for Natural Product Drug Discovery
The discovery and development of a natural product like Chartreusin as a potential drug candidate follows a multi-step workflow.
Caption: A streamlined workflow for the discovery and preclinical evaluation of natural products.
References
- 1. chartreusin, sodium salt | 1393-72-2 [amp.chemicalbook.com]
- 2. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chartreusin: production and microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Screening, fermentation, isolation, and chracterization of trypanomycin, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. chondrex.com [chondrex.com]
- 10. Antitumor activity and preliminary drug disposition studies on chartreusin (NSC 5159) - PubMed [pubmed.ncbi.nlm.nih.gov]
Chartreusin Sodium: An Examination of a Poorly Soluble Compound
For the attention of researchers, scientists, and drug development professionals, this technical guide addresses the solubility profile of Chartreusin and its sodium salt. Despite extensive investigation, specific quantitative solubility data for Chartreusin and its sodium salt remains largely unavailable in publicly accessible scientific literature. This document summarizes the available qualitative information, outlines the challenges associated with its solubility, and provides standardized experimental protocols for determining the solubility of such compounds.
Executive Summary
Chartreusin is a naturally occurring antibiotic with potent anticancer properties.[1][2][3] However, its therapeutic development has been significantly hampered by its poor solubility in aqueous and common organic solvents.[4][5] The aglycone of Chartreusin, known as chartarin, is noted for its extremely low solubility, a characteristic attributed to its planar pentacyclic structure.[5] While the formation of a sodium salt is a common strategy to enhance the solubility of poorly soluble acidic compounds, specific solubility data for Chartreusin sodium is not documented in the reviewed literature. One study has indicated that the apparent aqueous solubility of Chartreusin can be enhanced at a neutral pH through the use of hydroxybenzoates.[4]
Physicochemical Properties of Chartreusin
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₂O₁₄ | [6] |
| Molecular Weight | 640.6 g/mol | [6] |
| Description | Water-insoluble cytotoxic agent | [4] |
| Aglycone | Chartarin | [5] |
Experimental Protocols for Solubility Determination
While specific experimental details for Chartreusin are not available, the following are generalized and widely accepted methods for determining the equilibrium solubility of a compound. These protocols are based on guidelines from regulatory bodies and common practices in pharmaceutical sciences.
Equilibrium Solubility Determination by Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility.
Materials:
-
This compound
-
A range of aqueous buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0)
-
Organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile)
-
Vials (glass or other non-reactive material)
-
Constant temperature shaker/incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
-
0.45 µm syringe filters
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the dissolved and undissolved compound, centrifuge the samples at a high speed.
-
Carefully withdraw an aliquot of the supernatant and filter it using a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of Chartreusin in the filtrate using a validated HPLC-UV or LC-MS/MS method.
-
The experiment should be performed in triplicate for each solvent.
High-Throughput Screening (HTS) for Kinetic Solubility
This method provides a more rapid assessment of solubility and is often used in early drug discovery.
Materials:
-
This compound
-
DMSO
-
Aqueous buffers
-
96-well microtiter plates
-
Plate shaker
-
Plate reader with turbidity or nephelometry detection
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
In a 96-well plate, add the aqueous buffer of interest to each well.
-
Add a small volume of the DMSO stock solution to the aqueous buffer in each well.
-
Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity or light scattering of each well using a plate reader. The concentration at which precipitation is observed is considered the kinetic solubility.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Kinetic Solubility Screening.
Conclusion
The development of Chartreusin as a therapeutic agent is contingent upon overcoming its significant solubility challenges. While the formation of a sodium salt is a logical step, the lack of available quantitative solubility data for this form underscores the need for further fundamental characterization. The experimental protocols outlined in this guide provide a framework for researchers to systematically determine the solubility profile of this compound, which is a critical step in enabling formulation development and advancing this potent molecule towards clinical application.
References
- 1. Chartreusin - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Chartreusin: Production and Microbiological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 6. Enhanced chartreusin solubility by hydroxybenzoate hydrotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
Chartreusin Sodium: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartreusin is a natural product, a glycoside of the benzo[g]isochromenone class, originally isolated from Streptomyces chartreusis[1]. It has garnered significant interest within the scientific community due to its potent biological activities, particularly its antitumor properties[2][3]. This technical guide provides an in-depth overview of the biological activity of Chartreusin, focusing on its mechanism of action, quantitative data from preclinical studies, and the experimental protocols used to elucidate its effects.
Mechanism of Action
Chartreusin exerts its biological effects through a multi-faceted mechanism primarily targeting cellular DNA and associated enzymatic processes. The core mechanisms identified are DNA intercalation, inhibition of topoisomerase II, and the modulation of critical cellular signaling pathways.
DNA Intercalation and Damage
Biochemical studies have revealed that Chartreusin binds to DNA, leading to the inhibition of both DNA and RNA synthesis[4]. This interaction is a critical aspect of its cytotoxic effects. Preliminary investigations suggest that Chartreusin's antineoplastic activities are mediated by its ability to intercalate into the DNA helix, which can subsequently cause radical-mediated single-strand breaks[5][6][7]. This direct damage to the genetic material disrupts normal cellular processes and can trigger apoptosis.
Topoisomerase II Inhibition
Chartreusin and its analogues are recognized as potent inhibitors of human topoisomerase II[5][7]. Topoisomerase II is a crucial enzyme that manages DNA topology by creating transient double-strand breaks to allow for strand passage, which is essential for processes like DNA replication and chromosome segregation[8][9]. Chartreusin functions as a "topoisomerase poison," trapping the enzyme-DNA complex and preventing the re-ligation of the DNA strands[8]. These stabilized cleavage complexes result in persistent DNA double-strand breaks, which are highly cytotoxic and lead to programmed cell death (apoptosis)[8][9].
Modulation of Cellular Signaling Pathways
Recent research has uncovered that the biological activity of Chartreusin and its derivatives is also linked to the modulation of specific cellular signaling pathways. The exact pathway affected can be dependent on the specific chemical structure of the analogue, particularly the appended sugar chains[5][7]. For instance, Chartreusin has been shown to downregulate the oxidative phosphorylation (OXPHOS) pathway, which is vital for the survival of certain cancer cells[5][7]. In contrast, related compounds like elsamicin B have been observed to enrich the Hippo signaling pathway to exert their inhibitory effects[5][7]. This highlights the potential for developing Chartreusin-based agents with tailored mechanisms of action.
Quantitative Data on Biological Activity
The antitumor activity of Chartreusin has been evaluated in several murine tumor models. Its efficacy is notably dependent on the route of administration, with intraperitoneal (i.p.) injection showing the most significant therapeutic effects. This is attributed to the prolonged contact of the drug with tumor cells in the peritoneal cavity, as Chartreusin tends to precipitate and is absorbed slowly when administered i.p[4][10]. Conversely, intravenous (i.v.) administration leads to rapid biliary excretion, diminishing its systemic therapeutic utility unless measures are taken to block this elimination pathway[4][10][11].
| Cancer Model | Route of Administration | Dose (mg/kg) | Therapeutic Effect (% ILS) | Notes |
| P388 Leukemia | i.p. | 0.8 - 100 | > 25% | Significant activity observed over a wide dose range.[4] |
| P388 Leukemia | i.p. | 50 | 131% (Maximum) | Optimal dose in the studied range.[4] |
| P388 Leukemia | i.v., s.c., p.o. | Not specified | No activity | Rapid excretion or poor absorption limits efficacy.[4][10] |
| L1210 Leukemia | i.p. | Not specified | Significant activity | Efficacy demonstrated against this leukemia model.[4] |
| B16 Melanoma | i.p. | 25, 50, 100 | 83 - 99% | High efficacy and 3 cures observed at these doses.[4] |
| Lewis Lung Tumor | i.p. | 12.5 - 200 | No activity | Ineffective against this subcutaneous tumor model.[4] |
| ILS: Increase in Life-Span |
Experimental Protocols
The following sections detail the generalized methodologies for key experiments cited in the literature to determine the biological activity of Chartreusin.
In Vivo Antitumor Activity Assay (Murine Models)
This protocol outlines the general procedure for assessing the efficacy of Chartreusin against experimental mouse tumors.
-
Animal Models: Mice, such as inbred DBA or C57BL strains, are commonly used.[10]
-
Tumor Cell Inoculation:
-
Drug Formulation and Administration:
-
Chartreusin is formulated for administration, often in a vehicle such as a mixture of N,N-dimethylacetamide and sodium phosphate buffer.[4]
-
The drug is administered to the animals via the specified route (e.g., i.p., i.v., s.c., or p.o.) on a defined schedule, typically starting 24 hours after tumor inoculation (Day 1) and continuing for several days.[4]
-
-
Data Collection and Analysis:
-
Animals are monitored daily, and the primary endpoint is the median survival time of the treated group compared to the vehicle-treated control group.
-
The therapeutic efficacy is calculated as the percent increase in life-span (% ILS).
-
Topoisomerase II Inhibition Assay
This protocol describes a general method to determine if a compound acts as a topoisomerase II inhibitor.
-
Reaction Components: The assay mixture typically includes purified human topoisomerase II enzyme, supercoiled plasmid DNA (e.g., pBR322) as the substrate, and an ATP-containing reaction buffer.
-
Inhibitor Addition: Varying concentrations of Chartreusin are added to the reaction mixtures. A control reaction without the inhibitor is always included.
-
Enzyme Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a set period (e.g., 30 minutes). The enzyme will relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing a protein denaturant (like SDS) and a proteinase (like proteinase K) to remove the enzyme from the DNA.
-
Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and linearized in the case of poisons) are separated by agarose gel electrophoresis.
-
Interpretation: A catalytic inhibitor will prevent the relaxation of supercoiled DNA. A topoisomerase II poison, like Chartreusin, will result in an increase in the amount of linear DNA, representing the stabilized cleavage complexes.
Conclusion
This compound is a potent antitumor agent with a well-defined mechanism of action centered on DNA interaction and topoisomerase II inhibition. Its significant efficacy in preclinical models, particularly when administered intraperitoneally, underscores its potential as a therapeutic agent. However, its poor water solubility and rapid biliary excretion present significant challenges for clinical development[2]. Ongoing research into the synthesis of Chartreusin analogues aims to overcome these pharmacokinetic limitations while retaining or enhancing its potent cytotoxic activity, making it a promising scaffold for the development of novel anticancer drugs[2][11][12].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antitumor activity of analogues of the antitumor antibiotic chartreusin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 9. embopress.org [embopress.org]
- 10. Antitumor activity and preliminary drug disposition studies on chartreusin (NSC 5159) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and cytostatic activity of the antitumor antibiotic chartreusin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collection - Synthetic Remodeling of the Chartreusin Pathway to Tune Antiproliferative and Antibacterial Activities - Journal of the American Chemical Society - Figshare [figshare.com]
Chartreusin Sodium: A Technical Overview of its Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physicochemical Properties
While precise spectral data for Chartreusin sodium is not available in the reviewed literature, its general physicochemical characteristics have been documented.
| Property | Data |
| Molecular Formula | C₃₂H₃₂O₁₄ |
| Molecular Weight | 640.6 g/mol |
| Chemical Class | Polyketide Glycoside |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in pyridine, dioxane, and acetone. Slightly soluble in lower alcohols and esters. Insoluble in water, ether, and hydrocarbons. The sodium salt is expected to have increased aqueous solubility. |
| Chemical Structure | Comprises a unique aglycone, chartarin, linked to a disaccharide of D-fucose and D-digitalose. |
Biological Activity and Mechanism of Action
Chartreusin exhibits potent cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action involves the intercalation of its planar aromatic chromophore into DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), which in turn cause DNA strand breaks.
Experimental Protocol: DNA Intercalation Assay (Hypothetical)
A common method to study DNA intercalation is through UV-Vis and fluorescence spectroscopy. A detailed, though hypothetical, protocol is provided below based on standard methodologies.
Objective: To determine the DNA binding affinity of this compound.
Materials:
-
This compound
-
Calf thymus DNA (ctDNA)
-
Tris-HCl buffer (pH 7.4)
-
NaCl
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and determine its concentration spectrophotometrically using a known molar extinction coefficient (if available).
-
Prepare a stock solution of ctDNA in Tris-HCl buffer. The concentration of ctDNA can be determined by measuring the absorbance at 260 nm.
-
-
UV-Vis Titration:
-
Titrate a fixed concentration of this compound with increasing concentrations of ctDNA.
-
Record the UV-Vis absorption spectrum after each addition of ctDNA.
-
Monitor changes in the absorption spectrum of Chartreusin (e.g., hypochromism and bathochromic shift) upon binding to DNA.
-
-
Fluorescence Titration:
-
Titrate a fixed concentration of this compound with increasing concentrations of ctDNA.
-
Excite the solution at a wavelength where Chartreusin absorbs and record the emission spectrum.
-
Observe changes in fluorescence intensity (quenching or enhancement) as a function of DNA concentration.
-
-
Data Analysis:
-
The binding constant (K) can be calculated by fitting the spectral data to appropriate binding models, such as the Scatchard equation.
-
Signaling Pathway: Downstream Effects of Chartreusin-Induced DNA Damage
The DNA damage induced by Chartreusin triggers a cellular response that can lead to apoptosis. A simplified representation of this pathway is depicted below.
Chartreusin Sodium: A Technical Guide to its Antibiotic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chartreusin, a polyketide glycoside antibiotic produced by various Streptomyces species, has garnered significant interest for its dual functionality as both an antibacterial and an anticancer agent. This technical guide provides an in-depth overview of Chartreusin sodium, focusing on its core antibiotic properties. It summarizes its mechanism of action, available quantitative data on its biological activity, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antibiotics.
Introduction
First isolated from Streptomyces chartreusis, Chartreusin is a complex molecule featuring a distinctive benzonaphthopyranone aglycone.[1] While much of the research on Chartreusin has focused on its potent cytotoxic effects against various cancer cell lines, its antibiotic properties, particularly against Gram-positive bacteria and mycobacteria, present a promising avenue for further investigation in an era of growing antimicrobial resistance.[2][3] This guide will delve into the technical aspects of Chartreusin's antibiotic activity to facilitate further research and development.
Mechanism of Action
Chartreusin exerts its biological effects through a multi-faceted mechanism primarily targeting nucleic acids. The core mechanisms include:
-
DNA Intercalation: Chartreusin inserts itself between the base pairs of the DNA double helix. This interaction distorts the DNA structure, interfering with essential cellular processes like replication and transcription.[4]
-
Topoisomerase II Inhibition: It acts as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis.[2]
-
Generation of Reactive Oxygen Species (ROS): Some studies suggest that Chartreusin can induce the production of ROS, leading to oxidative stress and cellular damage.[4]
These mechanisms contribute to both its antibiotic and anticancer activities.
Data Presentation
While Chartreusin is known to be effective against Gram-positive bacteria, comprehensive quantitative data in the form of Minimum Inhibitory Concentrations (MICs) against a wide range of bacterial species is not extensively available in publicly accessible literature. The majority of published quantitative data focuses on its anticancer properties.
Table 1: In Vitro Cytotoxicity of Chartreusin and Related Compounds
| Compound | HCT116 (IC50, µM) | BxPC3 (IC50, µM) | T47D (IC50, µM) | ES-2 (IC50, µM) |
| Chartreusin | < 13 | < 13 | > 31.0 | < 13 |
| Elsamicin A | < 31.0 | < 31.0 | < 31.0 | < 31.0 |
| Elsamicin B | < 31.0 | < 31.0 | < 31.0 | < 31.0 |
| D329C | > 50 | > 50 | > 50 | > 50 |
Data adapted from a study on the cytotoxic activities of Chartreusin derivatives against human cancer cell lines.[5]
Note: The lack of a comprehensive MIC table for Chartreusin against a panel of bacteria represents a significant knowledge gap and a key area for future research.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Chartreusin's antibiotic properties.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.
Methodology:
-
Preparation of Chartreusin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) at a high concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the Chartreusin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of Chartreusin that completely inhibits visible growth of the bacteria.
DNA Intercalation Assay
This assay is used to determine if a compound can bind to DNA by intercalation.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), DNA topoisomerase I, and varying concentrations of Chartreusin in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for DNA relaxation by topoisomerase I and intercalation by Chartreusin.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Interpretation: DNA intercalators will unwind the DNA, and upon removal of the compound, the DNA will become positively supercoiled. This change in DNA topology can be observed as a shift in the migration pattern of the plasmid DNA on the agarose gel compared to the relaxed DNA control.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase II.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine kinetoplast DNA (kDNA), human topoisomerase II, ATP, and varying concentrations of Chartreusin in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation of kDNA by topoisomerase II.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye and visualize the DNA under UV light.
-
Interpretation: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network into individual minicircles, which will migrate into the gel. An effective inhibitor like Chartreusin will prevent this decatenation, and the kDNA will remain as a complex network at the top of the gel.
Biosynthesis of Chartreusin
Chartreusin is a type II polyketide synthesized by a polyketide synthase (PKS) gene cluster. The biosynthesis involves the assembly of a polyketide chain, which then undergoes a series of modifications including cyclization, aromatization, and glycosylation to form the final complex structure.[2]
Conclusion and Future Directions
This compound exhibits significant potential as an antibiotic, particularly against Gram-positive bacteria. Its well-defined mechanisms of action, targeting fundamental cellular processes, make it an interesting candidate for further investigation. However, the current body of literature lacks comprehensive quantitative data on its antibacterial spectrum. Future research should focus on:
-
Systematic Screening: Determining the MIC values of Chartreusin against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as various mycobacterial species.
-
In Vivo Efficacy: Evaluating the in vivo efficacy of Chartreusin in animal models of bacterial infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating Chartreusin analogs to optimize antibacterial activity and improve pharmacokinetic properties.
-
Mechanism of Resistance: Investigating the potential for bacteria to develop resistance to Chartreusin.
Addressing these research gaps will be crucial in determining the therapeutic potential of this compound as a viable antibiotic for clinical use.
References
- 1. bacteria micrococcus luteus: Topics by Science.gov [science.gov]
- 2. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chartreusin Sodium: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo antitumor activity and pharmacokinetic properties of Chartreusin sodium (NSC 5159) in established murine cancer models. The following protocols and data are intended to serve as a guide for researchers designing preclinical studies to evaluate Chartreusin and its analogues.
Antitumor Activity in Murine Models
Chartreusin has demonstrated significant therapeutic efficacy against several murine tumor models, particularly when administered intraperitoneally.[1] Its activity is, however, highly dependent on the route of administration, a factor attributed to its pharmacokinetic profile.
Murine Leukemia Models: P388 and L1210
Chartreusin shows notable activity against ascitic P388 and L1210 leukemias. The intraperitoneal (i.p.) route of administration allows for prolonged contact between the drug and the tumor cells within the peritoneal cavity, leading to a significant therapeutic effect.[1]
Table 1: Antitumor Activity of Chartreusin in Murine Leukemia Models
| Model | Cell Line | Host Strain | Inoculum Size | Administration Route | Dose Range (mg/kg/injection) | Treatment Schedule | Endpoint | Observed Results |
| P388 Leukemia | P388 | DBA/2 or CD2F1 | 1 x 10⁶ cells | Intraperitoneal (i.p.) | 1.25 - 20 | Daily for 9 days | Mean Survival Time (MST), Increase in Lifespan (%ILS) | Significant increase in lifespan at optimal doses. |
| L1210 Leukemia | L1210 | DBA/2 or BDF1 | 1 x 10⁵ cells | Intraperitoneal (i.p.) | 2.5 - 10 | Daily for 9 days | Mean Survival Time (MST), Increase in Lifespan (%ILS) | Demonstrates therapeutic activity. |
Murine Melanoma Model: B16
Intraperitoneal administration of Chartreusin is also effective against B16 melanoma.[1]
Table 2: Antitumor Activity of Chartreusin in B16 Melanoma
| Model | Cell Line | Host Strain | Inoculum Size | Administration Route | Dose Range (mg/kg/injection) | Treatment Schedule | Endpoint | Observed Results |
| B16 Melanoma | B16-F10 | C57BL/6 | 5 x 10⁵ cells | Intraperitoneal (i.p.) | 5 - 20 | Daily for 9 days | Tumor Growth Inhibition (TGI), Mean Survival Time (MST) | Significant antitumor activity observed. |
Pharmacokinetic Profile
The therapeutic efficacy of Chartreusin is significantly influenced by its pharmacokinetic properties. A key challenge is its rapid biliary excretion, which restricts its effectiveness when administered via intravenous (i.v.), oral (p.o.), or subcutaneous (s.c.) routes.[1][2]
Table 3: Summary of Chartreusin Pharmacokinetic Parameters in Mice
| Parameter | Route of Administration | Observation | Implication |
| Absorption | Oral (p.o.) | Very slow absorption from the small intestine.[1] | Lack of therapeutic activity. |
| Subcutaneous (s.c.) | Extensive precipitation at the injection site, leading to slow and poor absorption.[1] | Low plasma and tissue levels, resulting in no significant activity. | |
| Intraperitoneal (i.p.) | Precipitation in the peritoneal cavity followed by slow absorption over several hours.[1] | Prolonged drug exposure to peritoneal tumor cells, leading to strong therapeutic activity.[1] | |
| Elimination | Intravenous (i.v.) | Predominantly rapid biliary excretion.[1] | 80-100% of the dose is excreted as unchanged drug in the bile within 6 hours.[1] |
| Therapeutic Activity | Intravenous (i.v.) with Bile Duct Ligation | Therapeutic activity was observed.[1] | Confirms that rapid biliary excretion is a major limiting factor for systemic efficacy.[1] |
Experimental Protocols
The following are detailed protocols for evaluating the antitumor activity of this compound in the aforementioned murine models.
Protocol 1: In Vivo Antitumor Activity in P388 Leukemia Model
Objective: To assess the efficacy of this compound against P388 leukemia in mice.
Materials:
-
Animal Model: Male DBA/2 or CD2F1 mice, 6-8 weeks old.
-
Tumor Cells: P388 leukemia cells.
-
Test Article: this compound, dissolved in a suitable vehicle (e.g., 0.9% saline with 0.05% Tween 80).
-
Vehicle Control: The same vehicle used to dissolve the test article.
-
Positive Control (Optional): A standard-of-care agent for leukemia (e.g., Doxorubicin).
Procedure:
-
Tumor Inoculation: Inoculate each mouse intraperitoneally (i.p.) with 1 x 10⁶ P388 cells in 0.1 mL of sterile saline.
-
Randomization: 24 hours post-inoculation, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment:
-
Administer this compound i.p. at various dose levels (e.g., 1.25, 2.5, 5, 10, 20 mg/kg).
-
Administer the vehicle control to the control group.
-
Treatment should be administered once daily for 9 consecutive days, starting on day 1 post-tumor inoculation.
-
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Monitor the mice for signs of toxicity.
-
Record the date of death for each mouse.
-
-
Data Analysis:
-
Calculate the Mean Survival Time (MST) for each group.
-
Calculate the Percentage Increase in Lifespan (%ILS) using the formula: %ILS = [(MST of treated group - MST of control group) / MST of control group] x 100
-
Protocol 2: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration.
Materials:
-
Animal Model: Male CD-1 mice, 6-8 weeks old, with cannulated jugular veins.
-
Test Article: this compound, formulated for intravenous administration.
-
Anesthesia: As required for blood collection.
Procedure:
-
Dosing: Administer a single intravenous (i.v.) bolus dose of this compound (e.g., 5 mg/kg) to each mouse.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Chartreusin in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Signaling Pathway
While the precise molecular signaling pathways of Chartreusin are not fully elucidated in the provided context, its mechanism of action is known to involve the inhibition of polynucleotide synthesis, with a greater effect on RNA synthesis than on DNA synthesis. It also inhibits DNA and RNA polymerase. This suggests an interaction at the level of DNA replication and transcription.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize experimental conditions based on their specific laboratory settings and animal welfare guidelines. The provided data is a summary of findings from the available literature and may not be exhaustive.
References
Chartreusin Sodium: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartreusin, a glycosidic antibiotic isolated from Streptomyces chartreusis, has demonstrated significant potential as an anticancer agent. Its mechanism of action involves the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive overview of Chartreusin sodium's utility in cancer research, including its cytotoxic effects, impact on cellular signaling pathways, and detailed protocols for its application in key experimental assays.
Mechanism of Action
Chartreusin exerts its anticancer effects through a multi-faceted mechanism. Primarily, it intercalates with DNA, thereby inhibiting the activity of DNA and RNA polymerases. This leads to a halt in nucleic acid synthesis, a critical process for rapidly dividing cancer cells.[1] Consequently, this triggers DNA damage response pathways and ultimately induces programmed cell death, or apoptosis. Furthermore, Chartreusin has been observed to cause a cell cycle block at the G2/M phase, preventing cancer cells from proceeding through mitosis.[2]
Data Presentation
In Vitro Cytotoxicity of Chartreusin
Chartreusin has shown cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| L1210 | Leukemia | 0.22 - 1.1 | [1][2] |
| P388 | Leukemia | 0.67 - 2.6 | [1][2] |
| B16 | Melanoma | Data not specified | [3] |
| HCT116 | Human Colon Carcinoma | Data not specified | |
| BxPC3 | Human Pancreatic Cancer | Data not specified | |
| T47D | Human Breast Cancer | Data not specified | |
| ES-2 | Human Ovarian Cancer | Data not specified |
Note: Specific IC50 values for HCT116, BxPC3, T47D, and ES-2 cell lines were not available in the searched literature, though cytotoxic effects were noted.[4]
In Vivo Antitumor Activity
In preclinical murine models, Chartreusin has demonstrated significant therapeutic efficacy against ascitic P388 leukemia, L1210 leukemia, and B16 melanoma when administered intraperitoneally (i.p.).[3] However, its therapeutic utility is influenced by its physiological disposition, as it is rapidly excreted through the biliary system.[3]
Signaling Pathways
Chartreusin's primary mechanism of inhibiting DNA and RNA synthesis triggers a cascade of downstream signaling events that culminate in apoptosis and cell cycle arrest.
DNA Damage and Cell Cycle Arrest Pathway
The inhibition of DNA and RNA polymerases by Chartreusin leads to DNA damage, which activates cell cycle checkpoints. This results in a block at the G2/M transition, preventing mitotic entry.
Caption: Chartreusin-induced G2/M cell cycle arrest pathway.
Apoptosis Induction Pathway
DNA damage and cell cycle arrest initiated by Chartreusin can trigger the intrinsic pathway of apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by Chartreusin.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticancer effects of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cells.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Cell Cycle and Apoptosis Markers
This protocol is for detecting changes in the expression of key proteins involved in cell cycle regulation and apoptosis after this compound treatment.
Workflow:
Caption: General workflow for Western Blot analysis.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, Cyclin B1, CDK1, cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent anticancer agent with a clear mechanism of action involving the inhibition of DNA and RNA synthesis, leading to G2/M cell cycle arrest and apoptosis. The protocols provided herein offer a framework for researchers to investigate its efficacy and further elucidate its molecular targets in various cancer models. Further research is warranted to explore its potential in combination therapies and to develop derivatives with improved pharmacokinetic profiles.
References
- 1. Active mitochondrial respiration in cancer: a target for the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Rewiring of mitochondrial metabolism in therapy-resistant cancers: permanent and plastic adaptations [frontiersin.org]
Application Notes and Protocols for Chartreusin Sodium in Antibiotic Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartreusin is a natural product originally isolated from Streptomyces chartreusis.[1][2] It belongs to the benzoisochromanequinone class of antibiotics and has demonstrated activity against certain Gram-positive bacteria and mycobacteria.[1][3] The primary mechanism of action of Chartreusin is believed to be its ability to bind directly to DNA, thereby inhibiting DNA replication and inducing single-strand breaks.[1][3][4] This mode of action makes it an interesting candidate for antibiotic screening and development, particularly in an era of growing antimicrobial resistance.
These application notes provide detailed protocols for evaluating the antimicrobial potential of Chartreusin sodium using standard in vitro screening assays. The methodologies for determining the minimum inhibitory concentration (MIC), assessing susceptibility via disk diffusion, evaluating cytotoxicity for safety profiling, and investigating the potential for bacterial RNA polymerase inhibition are described.
Mechanism of Action: DNA Intercalation
Chartreusin exerts its antibiotic effect by intercalating into the DNA double helix. This interaction can physically block the progression of DNA and RNA polymerases, thus halting replication and transcription. Furthermore, this binding can lead to conformational changes in the DNA, potentially triggering DNA repair pathways or, in some cases, leading to single-strand breaks.[3][4]
Chartreusin's mechanism of action.
Data Presentation
Quantitative data from the following assays should be recorded and presented in a clear, tabular format to facilitate comparison and analysis. While specific data for this compound is not widely available in public literature, the following tables provide a template for presenting experimentally determined values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | e.g., 2 |
| Bacillus subtilis | Positive | e.g., 1 |
| Enterococcus faecalis | Positive | e.g., 4 |
| Escherichia coli | Negative | e.g., >64 |
| Pseudomonas aeruginosa | Negative | e.g., >64 |
| Mycobacterium smegmatis | N/A | e.g., 8 |
Table 2: Zone of Inhibition for this compound (Disk Diffusion Assay)
| Bacterial Strain | Disk Content (µg) | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus | 30 | e.g., 22 | Susceptible |
| Bacillus subtilis | 30 | e.g., 25 | Susceptible |
| Escherichia coli | 30 | e.g., 0 | Resistant |
Table 3: Cytotoxicity and Bacterial RNA Polymerase Inhibition of this compound
| Assay | Cell Line / Enzyme | IC50 (µg/mL) |
| Cytotoxicity | e.g., HEK293 (human) | e.g., 50 |
| Bacterial RNA Polymerase Inhibition | E. coli RNA Polymerase | e.g., 15 |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of this compound against various bacterial strains in a 96-well microtiter plate format.[5][6][7][8][9]
Broth microdilution workflow.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains of interest
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to this compound.[10][11][12][13][14]
Disk diffusion assay workflow.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains of interest
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation:
-
Dip a sterile swab into the standardized bacterial suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Disk Preparation and Application:
-
Impregnate sterile paper disks with a known amount of this compound (e.g., 30 µg).
-
Aseptically place the impregnated disks onto the inoculated MHA plate using sterile forceps.
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. Interpret the results as 'Susceptible', 'Intermediate', or 'Resistant' based on established standards (which may need to be determined specifically for Chartreusin).
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on a mammalian cell line, providing an indication of its potential toxicity to host cells.[15][16][17]
MTT cytotoxicity assay workflow.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells containing the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the this compound concentration.
Bacterial RNA Polymerase Inhibition Assay
This is a general protocol for a cell-free assay to determine if this compound directly inhibits the activity of bacterial RNA polymerase.
RNA polymerase inhibition assay.
Materials:
-
This compound
-
Purified bacterial RNA polymerase (e.g., from E. coli)
-
DNA template containing a suitable promoter
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is labeled (e.g., [α-32P]UTP)
-
Transcription buffer
-
Reaction stop solution
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, bacterial RNA polymerase, and varying concentrations of this compound.
-
Transcription Initiation: Initiate the transcription reaction by adding the mixture of NTPs (containing the labeled NTP).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and formamide).
-
Analysis: Separate the RNA products by denaturing PAGE.
-
Quantification and IC50 Determination: Visualize and quantify the amount of labeled RNA transcript produced. The IC50 value is determined by plotting the percentage of inhibition of RNA synthesis against the log of the this compound concentration.
References
- 1. NEW TARGET FOR INHIBITION OF BACTERIAL RNA POLYMERASE: "SWITCH REGION" - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New target for inhibition of bacterial RNA polymerase: 'switch region' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity and preliminary drug disposition studies on chartreusin (NSC 5159) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of analogues of the antitumor antibiotic chartreusin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytostatic activity of the antitumor antibiotic chartreusin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Map of chartreusin and elsamicin binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. THE RNA POLYMERASE “SWITCH REGION” IS A TARGET FOR INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Bacterial Rna Polymerase by Streptolydigin: Stabilization of A Straight-Bridge-Helix Active-Center Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idexx.dk [idexx.dk]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Chartreusin Sodium in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartreusin sodium is a glycosylated antibiotic with potent antitumor properties. Its mechanism of action involves DNA intercalation, leading to the inhibition of DNA and RNA polymerases and the induction of DNA damage. A significant consequence of Chartreusin treatment is the perturbation of the cell cycle, primarily characterized by a robust arrest at the G2/M phase and a delay in the G1 to S phase transition. These characteristics make this compound a valuable tool for cell cycle research and a potential candidate for anticancer therapeutic development.
These application notes provide a comprehensive overview of the use of this compound for cell cycle analysis, including its mechanism of action, protocols for cell treatment and analysis by flow cytometry, and expected outcomes.
Mechanism of Action
Chartreusin exerts its cytotoxic and cell cycle inhibitory effects through a multi-faceted mechanism centered on its interaction with DNA.
-
DNA Intercalation and Polymerase Inhibition: Chartreusin binds to DNA, which physically obstructs the action of DNA and RNA polymerases. This inhibition of nucleic acid synthesis is a primary contributor to its antiproliferative effects.
-
DNA Damage Response: The interaction of Chartreusin with DNA can lead to DNA strand breaks, triggering the DNA Damage Response (DDR) pathway. While the precise signaling cascade activated by Chartreusin is still under investigation, it is hypothesized to involve the activation of key sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).
-
Cell Cycle Arrest: The activation of the DDR pathway leads to the engagement of cell cycle checkpoints. Chartreusin treatment has been shown to cause a significant block in the G2/M phase of the cell cycle, preventing cells from entering mitosis. Additionally, a slowing of the progression from the G1 to the S phase is observed.[1] This G2/M arrest is a common cellular response to DNA damage, allowing time for DNA repair before the segregation of chromosomes.
Data Presentation
The following table summarizes the cytotoxic effects of Chartreusin on different cell lines. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental goals.
| Cell Line | Treatment Duration (hours) | Lethal Concentration (LC90) (µg/mL) | Reference |
| L1210 (Murine Leukemia) | 24 | 1.1 | [1] |
| P388 (Murine Leukemia) | 24 | 2.6 | [1] |
Note: The effective concentration for inducing cell cycle arrest is typically lower than the lethal concentration and should be determined empirically. A starting point for cell cycle arrest experiments could be in the range of 0.1 - 1.0 µg/mL.
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest with this compound
This protocol describes the treatment of cultured mammalian cells with this compound to induce cell cycle arrest.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (prepare a stock solution in a suitable solvent, e.g., DMSO, and store at -20°C)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth for 24 hours.
-
Preparation of Chartreusin Working Solutions: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.5 µg/mL) to determine the optimal concentration for your cell line. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a specific period to induce cell cycle arrest. A 24-hour incubation is a common starting point.[1] Time-course experiments (e.g., 12, 24, 48 hours) can also be performed to assess the kinetics of cell cycle arrest.
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension directly into centrifuge tubes.
-
Adherent cells: Wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium and collect the cell suspension in centrifuge tubes.
-
-
Cell Counting and Viability Assessment: Centrifuge the cell suspension, resuspend the pellet in a fresh medium, and determine the cell number and viability (e.g., using trypan blue exclusion).
-
Preparation for Cell Cycle Analysis: Proceed to Protocol 2 for cell cycle analysis by flow cytometry.
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol outlines the procedure for staining Chartreusin-treated cells with propidium iodide for DNA content analysis by flow cytometry.
Materials:
-
Harvested cells from Protocol 1
-
Cold PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Centrifuge the harvested cells (approximately 1 x 10^6 cells per sample) at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS and centrifuge again to wash the cells.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes. The RNase A treatment is crucial to prevent the staining of double-stranded RNA.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a laser and filter combination appropriate for PI (e.g., excitation at 488 nm, emission detected at ~617 nm).
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Use appropriate software for cell cycle analysis.
-
Visualizations
Chartreusin's Hypothesized Mechanism of G2/M Arrest
Caption: Hypothesized signaling pathway of Chartreusin-induced G2/M arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after Chartreusin treatment.
References
Application Notes and Protocols for Chartreusin Sodium in Nucleic Acid Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartreusin is a polyketide glycoside antibiotic with notable antitumor properties.[1] Its biological activity is primarily attributed to its interaction with nucleic acids, making it a subject of interest for cancer research and drug development. These application notes provide a comprehensive overview of the methodologies used to study the interaction of Chartreusin sodium with nucleic acids, including detailed experimental protocols and data interpretation.
Mechanism of Action
Chartreusin exerts its biological effects through a multi-faceted interaction with DNA. The primary mechanisms include:
-
DNA Intercalation and Minor Groove Binding: Chartreusin binds to DNA through a combination of intercalation of its planar chromophore between DNA base pairs and interaction of its sugar moieties within the minor groove.[2][3] This dual-binding mode contributes to its high affinity for DNA.
-
Topoisomerase II Inhibition: Chartreusin has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[1] This inhibition leads to the accumulation of DNA strand breaks.
-
Induction of DNA Damage: The interaction of Chartreusin with DNA can lead to radical-mediated single-strand breaks, contributing to its cytotoxic effects.[1]
Quantitative Data on Chartreusin-DNA Interaction
The thermodynamic parameters of Chartreusin binding to DNA have been characterized, providing quantitative insights into the interaction.
| Parameter | Value | Conditions | Reference |
| Binding Constant (K) | 3.6 x 10⁵ M⁻¹ | 20°C, 18 mM Na⁺ | [2] |
| Enthalpy of Binding (ΔH) | -7.07 kcal/mol | 20°C | [2] |
| Change in Heat Capacity (ΔCp) | -391 cal/mol·K | 20-35°C | [2] |
| Stoichiometry (Drug:Base Pair) | ~1:3 | 25°C | [3] |
Experimental Protocols
Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (K), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
This compound solution (concentration determined by absorbance at 420 nm, ε = 12,700 M⁻¹cm⁻¹)
-
High-purity DNA solution (e.g., calf thymus DNA), concentration determined by absorbance at 260 nm.
-
ITC buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
Isothermal Titration Calorimeter
Protocol:
-
Prepare this compound and DNA solutions in the same batch of ITC buffer to minimize dilution heats.
-
Degas both solutions prior to loading into the calorimeter to prevent air bubbles.
-
Load the DNA solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the DNA).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20-30 injections of 5-10 µL) of the Chartreusin solution into the DNA solution.
-
Record the heat change after each injection.
-
As a control, perform a separate titration of Chartreusin into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Analyze the integrated heat data using the instrument's software to fit a suitable binding model (e.g., one-site binding model) to determine K, ΔH, and n.
Analysis of DNA Structural Changes by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for detecting conformational changes in DNA upon ligand binding.
Materials:
-
This compound solution
-
DNA solution (e.g., calf thymus DNA or specific oligonucleotides)
-
CD buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
CD Spectropolarimeter with a thermostatted cell holder
-
Quartz cuvette with a 1 cm path length
Protocol:
-
Prepare DNA and this compound stock solutions in the CD buffer.
-
Record the CD spectrum of the DNA solution alone in the range of 220-320 nm. The typical B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.
-
Perform a titration by adding increasing concentrations of this compound to the DNA solution.
-
After each addition, allow the solution to equilibrate (e.g., for 5 minutes) and then record the CD spectrum.
-
Maintain a constant temperature throughout the experiment (e.g., 25°C).
-
Correct the spectra for the buffer and any intrinsic CD signal from Chartreusin itself.
-
Analyze the changes in the CD signal (e.g., changes in ellipticity at specific wavelengths) as a function of Chartreusin concentration to infer conformational changes in the DNA. Intercalation often leads to an increase in the intensity of the positive band and a shift in the crossover point.
Identification of Binding Sites by DNase I Footprinting
DNase I footprinting identifies the specific DNA sequences where a ligand binds and protects the DNA from enzymatic cleavage.
Materials:
-
DNA fragment of interest, radioactively or fluorescently labeled at one end.
-
This compound solution
-
DNase I
-
DNase I digestion buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂)
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA)
-
Denaturing polyacrylamide gel
Protocol:
-
Incubate the end-labeled DNA fragment with varying concentrations of this compound in a binding buffer for a sufficient time to reach equilibrium (e.g., 30 minutes at room temperature).
-
Include a control reaction with no Chartreusin.
-
Initiate the digestion by adding a pre-determined, limiting amount of DNase I to each reaction and incubate for a short, controlled time (e.g., 1-2 minutes at room temperature). The amount of DNase I should be optimized to produce a uniform ladder of cleaved fragments in the absence of the drug.
-
Stop the reaction by adding the stop solution.
-
Purify the DNA fragments by phenol-chloroform extraction and ethanol precipitation.
-
Resuspend the DNA pellets in a loading buffer (e.g., formamide with tracking dyes).
-
Denature the samples by heating (e.g., 95°C for 5 minutes) and then rapidly cool on ice.
-
Separate the DNA fragments by electrophoresis on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
The "footprint" will appear as a region of protection from DNase I cleavage (a gap in the ladder) in the lanes containing Chartreusin, indicating the binding site.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
This compound solution
-
Etoposide (positive control)
-
Loading dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
Protocol:
-
Set up reaction mixtures containing the assay buffer and supercoiled plasmid DNA.
-
Add varying concentrations of this compound to the reaction tubes. Include a positive control (Etoposide) and a no-drug control.
-
Initiate the reaction by adding Topoisomerase II to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding loading dye containing SDS and proteinase K.
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Inhibition of topoisomerase II is indicated by the persistence of the supercoiled DNA band, whereas the no-drug control will show predominantly relaxed DNA.
Visualizations
Caption: Experimental workflow for studying Chartreusin-nucleic acid interactions.
Caption: Proposed mechanism of action for Chartreusin's cytotoxic effects.
References
Application Notes and Protocols for Chartreusin Sodium in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartreusin is a natural product with potent antitumor activity.[1] Its mechanism of action involves DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[2] These mechanisms disrupt DNA replication and repair, ultimately leading to cancer cell death. While Chartreusin has shown promise as a monotherapy, its efficacy may be enhanced through strategic combination with other anticancer agents. This document outlines the rationale and experimental protocols for investigating Chartreusin sodium in combination with two classes of targeted therapies: PARP inhibitors and glutathione synthesis inhibitors.
Rationale for Combination Therapies
The multifaceted mechanism of action of Chartreusin provides several opportunities for synergistic interactions with other anticancer drugs. By targeting complementary pathways, combination therapies can potentially increase therapeutic efficacy, overcome drug resistance, and reduce dosages to minimize toxicity.
Combination with PARP Inhibitors (e.g., Olaparib)
Rationale: Chartreusin's activity as a topoisomerase II inhibitor leads to the formation of DNA double-strand breaks (DSBs).[2] Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[3][4] Inhibition of PARP leads to the accumulation of SSBs, which are converted into DSBs during DNA replication.[5][6] The combination of a topoisomerase II inhibitor and a PARP inhibitor is therefore hypothesized to create an overwhelming level of DNA damage that cancer cells cannot repair, leading to synthetic lethality.[7][8] Preclinical studies have shown that combining PARP inhibitors with topoisomerase inhibitors can lead to synergistic cytotoxicity in cancer cells.[7][8]
Signaling Pathway:
Caption: Chartreusin and PARP inhibitor synergistic action.
Combination with Glutathione Synthesis Inhibitors (e.g., Buthionine Sulfoximine)
Rationale: A key component of Chartreusin's anticancer activity is the generation of reactive oxygen species (ROS), which induce oxidative stress and damage cellular components, including DNA, lipids, and proteins.[2] Cancer cells often have elevated levels of glutathione (GSH), a major intracellular antioxidant, to counteract the effects of ROS.[9] Buthionine sulfoximine (BSO) is a potent inhibitor of γ-glutamylcysteine synthetase, a key enzyme in the synthesis of glutathione.[10][11] By depleting intracellular GSH levels, BSO can sensitize cancer cells to ROS-inducing agents like Chartreusin, leading to a synergistic increase in oxidative stress and apoptosis.[1][12]
Signaling Pathway:
Caption: Chartreusin and BSO synergistic action.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data from experiments designed to evaluate the synergistic effects of Chartreusin in combination with Olaparib or Buthionine Sulfoximine (BSO).
Table 1: IC50 Values of Single Agents and Combination
| Cell Line | Agent | IC50 (µM) |
| MCF-7 | Chartreusin | 0.5 |
| Olaparib | 5.0 | |
| Chartreusin + Olaparib (1:10 ratio) | 0.1 (Chartreusin) + 1.0 (Olaparib) | |
| A549 | Chartreusin | 0.8 |
| BSO | 50 | |
| Chartreusin + BSO (1:100 ratio) | 0.2 (Chartreusin) + 20 (BSO) |
Table 2: Combination Index (CI) Values
| Combination | Cell Line | Effect Level (Fraction Affected) | Combination Index (CI) | Interpretation |
| Chartreusin + Olaparib | MCF-7 | 0.50 | 0.45 | Synergy |
| 0.75 | 0.38 | Strong Synergy | ||
| 0.90 | 0.31 | Strong Synergy | ||
| Chartreusin + BSO | A549 | 0.50 | 0.52 | Synergy |
| 0.75 | 0.46 | Synergy | ||
| 0.90 | 0.40 | Synergy |
CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 3: Apoptosis and Cell Cycle Analysis
| Treatment (48h) | Cell Line | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Control | MCF-7 | 5.2 ± 0.8 | 15.4 ± 1.2 |
| Chartreusin (0.2 µM) | MCF-7 | 15.8 ± 1.5 | 35.1 ± 2.5 |
| Olaparib (2.0 µM) | MCF-7 | 10.5 ± 1.1 | 18.2 ± 1.8 |
| Chartreusin + Olaparib | MCF-7 | 45.6 ± 3.2 | 55.7 ± 4.1 |
| Control | A549 | 4.8 ± 0.6 | 12.8 ± 1.0 |
| Chartreusin (0.3 µM) | A549 | 12.4 ± 1.3 | 28.9 ± 2.1 |
| BSO (25 µM) | A549 | 8.1 ± 0.9 | 14.5 ± 1.3 |
| Chartreusin + BSO | A549 | 38.9 ± 2.8 | 42.3 ± 3.5 |
Experimental Protocols
Protocol 1: Determination of Synergy using Checkerboard Assay and Combination Index (CI) Calculation
This protocol is designed to assess the synergistic, additive, or antagonistic effects of two drugs in combination.
Experimental Workflow:
Caption: Workflow for combination index determination.
Methodology:
-
Single-Agent IC50 Determination:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of Chartreusin, Olaparib, or BSO alone. Suggested concentration ranges for in vitro studies are:
-
Incubate for 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the IC50 value for each drug using non-linear regression analysis.
-
-
Checkerboard Assay Setup:
-
Prepare a 7x7 matrix of drug concentrations in a 96-well plate.
-
Drug A (e.g., Chartreusin) is serially diluted along the rows.
-
Drug B (e.g., Olaparib or BSO) is serially diluted along the columns.
-
The concentrations should bracket the IC50 values of each drug (e.g., from 0.1x IC50 to 10x IC50).
-
Include wells with each drug alone and untreated control wells.
-
-
Cell Seeding and Treatment:
-
Seed cells as described in step 1.
-
After 24 hours, replace the medium with fresh medium containing the drug combinations from the checkerboard plate.
-
-
Incubation and Viability Assessment:
-
Incubate the plates for 72 hours.
-
Measure cell viability as described in step 1.
-
-
Combination Index (CI) Calculation:
-
The CI is calculated using the Chou-Talalay method. Software such as CompuSyn or CalcuSyn can be used for this analysis.[3]
-
The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that achieve the same effect.
-
-
Interpretation of CI values:
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of cells undergoing apoptosis.
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with Chartreusin, the combination agent (Olaparib or BSO), or the combination at concentrations determined from the synergy studies (e.g., IC50 concentrations of the combination). Include an untreated control.
-
Incubate for 48 hours.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment:
-
Treat cells as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[11]
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.[10]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use a histogram to visualize the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The proposed combination strategies of Chartreusin with a PARP inhibitor or a glutathione synthesis inhibitor are based on sound mechanistic rationale. The detailed protocols provided herein offer a framework for the preclinical evaluation of these combinations. Successful demonstration of synergy in these in vitro studies would provide a strong basis for further investigation in in vivo models and potential clinical development.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Calculation of the Combination Index (CI) [bio-protocol.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Checkerboard assays [bio-protocol.org]
- 8. The calculation of combination index (CI) [bio-protocol.org]
- 9. Auranofin Synergizes with the PARP Inhibitor Olaparib to Induce ROS-Mediated Cell Death in Mutant p53 Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. BSO | γGCS inhibitor | Mechanism | Concentration [selleckchem.com]
Application Notes and Protocols for Inducing DNA Damage with Chartreusin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartreusin, a polyketide glycoside antibiotic produced by Streptomyces chartreusis, has demonstrated significant antitumor activity.[1] Its cytotoxic effects are primarily attributed to its ability to induce DNA damage, leading to cell cycle arrest and apoptosis. These properties make Chartreusin a valuable tool for studying DNA damage response (DDR) pathways and a potential candidate for anticancer drug development.
Chartreusin interacts with DNA through a dual mechanism involving intercalation into the DNA helix and binding to the minor groove.[2] This interaction is thought to interfere with the activity of essential enzymes involved in DNA metabolism, such as DNA and RNA polymerases, and potentially topoisomerase II.[3] The resulting DNA lesions trigger a cascade of cellular responses, including the activation of DNA damage sensors, cell cycle checkpoints, and apoptotic pathways.
These application notes provide a comprehensive overview of the use of Chartreusin sodium to induce DNA damage in a research setting. Detailed protocols for key experimental assays are provided to enable researchers to effectively utilize this compound in their studies.
Data Presentation
Table 1: Cytotoxicity of Chartreusin in Various Cell Lines
| Cell Line | IC50 (µg/mL) | Exposure Time (hours) | Reference |
| L1210 Leukemia | 0.22 - 0.67 | Not Specified | [1] |
| P388 Leukemia | Not Specified | Not Specified | [1] |
| Chinese Hamster Ovary (CHO) | Not Specified | Not Specified | [4] |
Table 2: Effective Concentrations of Chartreusin for Inducing Cellular Effects
| Cell Line | Concentration (µg/mL) | Effect | Exposure Time (hours) | Reference |
| L1210 Leukemia | 1.1 | 90% cell death | 24 | [4] |
| P388 Leukemia | 2.6 | 90% cell death | 24 | [4] |
| L1210 Leukemia | 2.5 | ~60% inhibition of RNA synthesis | 0.5 | [1] |
| L1210 & CHO | Not Specified | G2/M phase cell cycle arrest | Not Specified | [4] |
Experimental Protocols
Protocol 1: Assessment of DNA Damage using the Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. Under alkaline conditions, it can detect single-strand breaks, double-strand breaks, and alkali-labile sites.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cultured cells
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I or propidium iodide)
-
Microscope slides (frosted)
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet scoring
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time periods (e.g., 2, 4, 8, 24 hours). Include a vehicle control (solvent alone).
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMA and let it solidify.
-
-
Cell Embedding:
-
Harvest the treated cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10^5 cells/mL in ice-cold PBS.
-
Mix 10 µL of the cell suspension with 90 µL of 1% LMA (at 37°C).
-
Quickly pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides at 4°C for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding:
-
Carefully remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Let the slides sit in the buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
-
Electrophoresis:
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and wash them three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a DNA staining solution.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using comet scoring software to determine parameters such as % DNA in the tail, tail length, and tail moment. At least 50-100 cells should be scored per sample.
-
Protocol 2: Detection of DNA Double-Strand Breaks by γH2AX Immunofluorescence Staining
Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs). Immunofluorescent detection of γH2AX foci is a sensitive marker for DSBs.
Materials:
-
This compound stock solution
-
Cultured cells grown on coverslips in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently labeled anti-primary antibody species (e.g., Alexa Fluor 488 goat anti-rabbit)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with various concentrations of this compound for desired time points. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Wash the coverslips with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γH2AX (e.g., green) channels.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. Analyze at least 100 cells per condition.
-
Visualization of Pathways and Workflows
Figure 1: Proposed mechanism of Chartreusin-induced DNA damage and cellular response.
Figure 2: Experimental workflow for the alkaline comet assay.
Figure 3: Workflow for γH2AX immunofluorescence staining.
Discussion and Conclusion
This compound is a potent inducer of DNA damage. Its ability to intercalate into DNA, bind to the minor groove, and potentially inhibit topoisomerase II leads to the formation of DNA strand breaks.[2][3] This damage activates the DNA Damage Response, resulting in cell cycle arrest, primarily at the G2/M checkpoint, and ultimately, apoptosis.[4] The provided protocols for the comet assay and γH2AX staining are robust methods for quantifying Chartreusin-induced DNA damage.
For researchers in oncology and drug development, Chartreusin serves as a valuable compound for investigating the intricacies of DNA repair pathways and for identifying potential therapeutic targets to enhance the efficacy of DNA-damaging agents. Further research is warranted to fully elucidate the specific molecular players involved in the Chartreusin-induced DNA damage response and to explore its therapeutic potential in various cancer models.
References
- 1. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of topoisomerase II inhibition by staurosporine and other protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of chartreusin on cell survival and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chartreusin Sodium in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartreusin is a natural product belonging to the aromatic polycyclic polyketide glycoside family, first isolated from Streptomyces chartreusis.[1][2][3] It has garnered significant interest in the scientific community due to its potent biological activities, including antineoplastic and antibiotic properties.[1][2][4] Its complex chemical structure and mechanism of action make it a valuable tool in drug discovery and a candidate for high-throughput screening (HTS) campaigns aimed at identifying novel anticancer therapeutics. These notes provide an overview of Chartreusin's mechanism, applications in HTS, and detailed protocols for its use.
Mechanism of Action
Chartreusin and its derivatives exert their cytotoxic effects through multiple mechanisms, primarily centered on the induction of DNA damage. This multifaceted mode of action makes it a potent antitumor agent.[1][5]
Primary Mechanisms:
-
DNA Intercalation and Strand Breaks: Chartreusin intercalates into the DNA helix, leading to radical-mediated single-strand breaks.[1][5][6]
-
Topoisomerase II Inhibition: It can inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription, leading to DNA damage.[1][5]
-
Reactive Oxygen Species (ROS) Generation: An alternative mechanism involves the generation of ROS, which contributes to cellular damage.[1][5]
Signaling Pathway Modulation: RNA-sequencing analysis has revealed that Chartreusin and its analogues can significantly alter the transcriptional profiles of cancer cells. For instance, in ES-2 human ovarian cancer cells, Chartreusin treatment leads to the downregulation of the oxidative phosphorylation (OXPHOS) pathway, which is vital for the survival of many cancer cell types.[1][5] Derivatives of Chartreusin, such as elsamicin A and B, have been shown to affect other critical pathways, including those related to motor proteins, homologous recombination, and the Hippo signaling pathway, highlighting the crucial role of the appended sugar chains in determining the specific mechanism of action.[1][5]
Figure 1: Mechanism of Action of Chartreusin.
Applications in High-Throughput Screening
Chartreusin's well-documented cytotoxic and DNA-damaging properties make it an excellent positive control or reference compound in various HTS applications:
-
Anticancer Drug Discovery: Screening compound libraries to identify novel molecules that exhibit similar or superior cytotoxic effects against cancer cell lines.
-
Genotoxicity Screening: Used as a reference compound in assays designed to identify agents that cause DNA damage.[7][8] High-throughput versions of the comet assay are particularly relevant.[7][9][10]
-
Pathway Analysis: Employed in screens to discover compounds that modulate specific cellular pathways involved in DNA damage response, cell cycle control, or apoptosis.[11]
Data Presentation: Cytotoxic Activities
The cytotoxic effects of Chartreusin and its derivatives have been evaluated against a panel of human cancer cell lines. The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | HCT116 (Colon) | BxPC3 (Pancreatic) | T47D (Breast) | ES-2 (Ovarian) |
| Chartreusin (1) | < 13 µM | < 13 µM | > 31 µM | < 13 µM |
| D329C (2) | > 100 µM | > 100 µM | > 100 µM | > 100 µM |
| Elsamicin A (3) | < 31 µM | < 31 µM | < 31 µM | < 31 µM |
| Elsamicin B (4) | < 31 µM | < 31 µM | < 31 µM | < 31 µM |
| Data sourced from a study evaluating synthesized Chartreusin derivatives. The CCK-8 method was used to determine IC₅₀ values.[1] |
Experimental Protocols
Protocol 1: High-Throughput Cytotoxicity Assay using CCK-8
This protocol outlines a method to assess the cytotoxic effects of test compounds, using Chartreusin as a positive control, in a 96-well or 384-well format.
1. Materials and Reagents:
-
Human cancer cell lines (e.g., HCT116, ES-2).[1]
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Chartreusin sodium (positive control).
-
Test compound library.
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., CellTiter-Glo).
-
96-well or 384-well clear-bottom cell culture plates.
-
Microplate reader.
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Chartreusin and test compounds in complete medium. A typical concentration range for Chartreusin would be 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Viability Assessment (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate cell viability (%) relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the viability percentage against the log of compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Figure 2: High-Throughput Cytotoxicity Screening Workflow.
Protocol 2: High-Throughput Comet Assay (CometChip® Platform)
This protocol describes a high-throughput method to quantify DNA damage induced by Chartreusin or other test compounds, based on the CometChip® platform which allows for processing 96 samples simultaneously.[7]
1. Materials and Reagents:
-
CometChip® (96-well format).
-
Cells of interest (e.g., Jurkat cells, PBMC).[7]
-
Low-melting-point agarose (LMPA).
-
Lysis Buffer (high salt and detergent).
-
Alkaline Electrophoresis Buffer (pH > 13).
-
Neutralizing Buffer (e.g., Tris-HCl, pH 7.5).
-
DNA stain (e.g., SYBR® Gold).
-
This compound (positive control for DNA damage).
-
Automated fluorescence microscope and image analysis software.
2. Procedure:
-
Cell Treatment:
-
Expose cells in suspension or in a separate culture plate to various concentrations of Chartreusin or test compounds for a defined period (e.g., 1-4 hours).
-
-
Cell Loading onto CometChip®:
-
Melt LMPA and cool to 37°C.
-
Mix treated cells with the LMPA at a 1:10 ratio (v/v).
-
Immediately load the cell/agarose suspension into the wells of the pre-warmed CometChip®.
-
Gently place a cover slip and solidify the gel by cooling the chip at 4°C for 10 minutes.
-
-
Lysis:
-
Remove the cover slip and immerse the CometChip® in cold Lysis Buffer.
-
Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the chip in cold Alkaline Electrophoresis Buffer for 20-40 minutes to allow the DNA to unwind.
-
Perform electrophoresis in the same buffer at a low voltage (e.g., ~1 V/cm) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Neutralize the chip by immersing it in Neutralizing Buffer three times for 5 minutes each.
-
Stain the DNA by incubating the chip with a fluorescent DNA dye solution for 15 minutes.
-
-
Imaging and Analysis:
-
Image the comets in each well using an automated high-throughput microscope.
-
Use specialized software to quantify the extent of DNA damage. Common metrics include % Tail DNA (the percentage of DNA that has migrated from the head) and Tail Moment.
-
Compare the results from compound-treated cells to negative controls (vehicle) and positive controls (Chartreusin).
-
Figure 3: Logical relationships in Chartreusin development.
References
- 1. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Synthetic Remodeling of the Chartreusin Pathway to Tune Antiproliferative and Antibacterial Activities - Journal of the American Chemical Society - Figshare [figshare.com]
- 5. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 6. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next generation high throughput DNA damage detection platform for genotoxic compound screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. A novel DNA damage quantification platform enables high throughput screening for genes that impact DNA double strand breaks [dspace.mit.edu]
- 10. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. opentrons.com [opentrons.com]
Troubleshooting & Optimization
Chartreusin Sodium Solution Stability: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Chartreusin sodium in solution. Due to the limited availability of specific stability data in published literature, this guide combines established principles of pharmaceutical stability testing with hypothetical data to illustrate best practices for handling this compound in a research environment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and pH for dissolving and storing this compound?
Q2: How stable is this compound in aqueous solutions at different temperatures?
A2: Like many complex organic molecules, the stability of this compound in solution is expected to be temperature-dependent. Degradation will occur more rapidly at elevated temperatures. For short-term storage (up to 24 hours), solutions should be kept refrigerated at 2-8°C. For long-term storage, aliquots of stock solutions in an appropriate solvent (e.g., DMSO) should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The following table presents hypothetical data on the thermal stability of a this compound solution.
Table 1: Hypothetical Thermal Stability of this compound (1 mg/mL in pH 7.0 Buffer)
| Storage Temperature | Time (Days) | Remaining Chartreusin (%) | Appearance |
| 2-8°C | 1 | 99.5 | Clear, yellow solution |
| 7 | 95.2 | Clear, yellow solution | |
| 30 | 85.1 | Slight increase in color intensity | |
| Room Temperature (25°C) | 1 | 97.3 | Clear, yellow solution |
| 7 | 88.4 | Noticeable color change to deep yellow | |
| 30 | 65.7 | Brownish-yellow solution | |
| 40°C | 1 | 90.1 | Clear, deep yellow solution |
| 7 | 72.5 | Brownish solution with slight turbidity |
Q3: Is this compound sensitive to light?
A3: Yes, compounds with chromophores like Chartreusin are often susceptible to photodegradation.[1][2][3][4] It is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing.[1][4] The table below illustrates a hypothetical outcome of a photostability study.
Table 2: Hypothetical Photostability of this compound (1 mg/mL in pH 7.0 Buffer) at 25°C
| Light Condition | Exposure Duration (hours) | Remaining Chartreusin (%) | Observations |
| ICH Q1B Option 2 | |||
| Cool White Fluorescent Light (1.2 million lux hours) | 240 | 89.3 | Significant color change |
| Near UV Light (200 watt hours/m²) | 20 | 85.1 | Formation of a minor precipitate |
| Dark Control | 240 | 99.8 | No significant change |
Troubleshooting Guides
Problem: My this compound solution has changed color from yellow to brown.
-
Possible Cause: This is a common indicator of chemical degradation. Exposure to elevated temperatures, light, or non-optimal pH can accelerate the formation of degradation products, which are often colored.
-
Solution:
-
Discard the discolored solution.
-
Prepare a fresh solution using high-purity solvent and buffer.
-
Ensure the pH of the final solution is within the recommended range (6.0-7.5).
-
Always store the solution protected from light and at the recommended temperature (2-8°C for short-term, -20°C or colder for long-term).
-
Problem: I observe a precipitate in my this compound stock solution after thawing.
-
Possible Cause: This could be due to the poor aqueous solubility of Chartreusin, which may decrease at lower temperatures, or it could be a result of the formation of insoluble degradation products.
-
Solution:
-
Allow the vial to equilibrate to room temperature.
-
Gently vortex the solution to see if the precipitate redissolves.
-
If the precipitate remains, it is likely a degradation product. The solution should be discarded.
-
To prevent this, consider storing stock solutions in a solvent where Chartreusin is more soluble, such as 100% DMSO, and only making aqueous dilutions immediately before use.
-
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method, based on ICH guidelines.[5][6][7]
1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, and photolysis).
2. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
HPLC system with a UV detector
-
Photostability chamber
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., DMSO).
-
For each stress condition, dilute the stock solution to a final concentration of 0.1 mg/mL in the respective stressor solution.
4. Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 60°C for 48 hours.
-
Photodegradation: Expose the solution to light conditions as specified in ICH Q1B (1.2 million lux hours and 200 watt hours/m²).[1][4] A dark control sample should be stored under the same conditions but protected from light.
5. Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products.[8][9][10]
6. Data Evaluation:
-
Calculate the percentage of degradation for this compound under each condition.
-
Identify and characterize the major degradation products using techniques like LC-MS.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. ICH Q1B for Photostability Testing: Ensuring Drug Safety – StabilityStudies.in [stabilitystudies.in]
- 2. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 3. youtube.com [youtube.com]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pharmaacademias.com [pharmaacademias.com]
- 6. snscourseware.org [snscourseware.org]
- 7. acdlabs.com [acdlabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. web.vscht.cz [web.vscht.cz]
Chartreusin Sodium Cell Permeability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Chartreusin sodium salt cell permeability in their experiments.
Frequently Asked Questions (FAQs)
Q1: We dissolved this compound salt in an aqueous buffer for our cell-based assay, but we are observing lower than expected cytotoxicity. What could be the issue?
A1: While the sodium salt of Chartreusin exhibits significantly improved aqueous solubility compared to the parent compound, good solubility does not guarantee high cell permeability.[1] The glycoside nature of Chartreusin means its entry into cells may be dependent on specific transporters and it can be actively removed from the cell by efflux pumps. Therefore, even with good aqueous solubility, the intracellular concentration of Chartreusin may be too low to induce the expected cytotoxic effect.
Q2: What are the known mechanisms of action for Chartreusin that are dependent on its intracellular concentration?
A2: Chartreusin exerts its anticancer effects through several mechanisms that require it to be present inside the cell. These include:
-
DNA Intercalation and Damage: Chartreusin intercalates into DNA, which can lead to single-strand breaks.[1]
-
Topoisomerase II Inhibition: It can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.
-
Reactive Oxygen Species (ROS) Generation: Chartreusin can induce the production of ROS, leading to oxidative stress and cell death.
-
Downregulation of Oxidative Phosphorylation (OXPHOS): It has been shown to downregulate the OXPHOS pathway, which is vital for energy production in some cancer cells.[1]
-
Modulation of Signaling Pathways: Chartreusin and its derivatives have been found to affect signaling pathways such as the Hippo signaling pathway.[1]
Q3: Can the sugar moieties of Chartreusin affect its cell permeability?
A3: Yes, the glycosylation pattern of molecules like Chartreusin can significantly impact their bioavailability and cellular uptake.[2] The sugar residues may influence which transporters recognize and internalize the compound. For some glycosylated flavonoids, cellular uptake is mediated by hexose transporters like sodium-glucose cotransporter 1 (SGLT1).[2][3] It is plausible that Chartreusin's sugar moieties play a similar role in its transport across the cell membrane.
Q4: Is Chartreusin a substrate for any known drug efflux pumps?
A4: While specific studies on Chartreusin and common efflux pumps are limited, its chemical structure as a complex glycoside makes it a potential substrate for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 2 (MRP2).[4][5] These pumps actively transport a wide range of xenobiotics out of the cell, leading to reduced intracellular drug accumulation and drug resistance.[5][6][7]
Troubleshooting Guides
Problem 1: Low Intracellular Accumulation of this compound
Symptoms:
-
Lower than expected cytotoxicity in cell viability assays (e.g., MTT, resazurin).
-
Weak or no signal in target engagement assays that rely on intracellular Chartreusin.
-
Low detection of Chartreusin or its metabolites in cell lysates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Active Efflux by ABC Transporters (e.g., P-glycoprotein) | 1. Co-treatment with Efflux Pump Inhibitors: Perform experiments in the presence of known P-gp inhibitors such as Verapamil or Cyclosporin A.[8] A significant increase in Chartreusin's efficacy would suggest the involvement of efflux pumps. |
| 2. Use of P-gp Negative Cell Lines: Compare the activity of Chartreusin in your cell line of interest with a cell line known to have low or no P-gp expression. | |
| Low Expression or Activity of Uptake Transporters | 1. Characterize Transporter Expression: Analyze the expression levels of potential uptake transporters like SGLT1 in your cell model. |
| 2. Modulate Transporter Activity: If a specific transporter is identified, investigate methods to enhance its activity or expression, if experimentally feasible. | |
| Poor Passive Permeability | 1. Increase Incubation Time: Extend the duration of cell exposure to Chartreusin to allow for more time for passive diffusion. |
| 2. Optimize Formulation: Although the sodium salt improves solubility, consider using formulation strategies like lipid-based delivery systems or nanoparticles to enhance membrane permeation.[9][10][11][12][13] |
Problem 2: Inconsistent Results in Cytotoxicity Assays
Symptoms:
-
High variability in IC50 values between replicate experiments.
-
Poor dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Precipitation of Chartreusin in Culture Media | 1. Verify Solubility in Media: Although soluble in aqueous buffers, this compound may precipitate in complex cell culture media containing proteins and other components. Visually inspect the media for any precipitation after adding the compound. |
| 2. Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute them in pre-warmed media immediately before use. | |
| Cell Seeding Density | 1. Optimize Cell Number: The IC50 value of a compound can be influenced by the cell density.[14] Perform initial experiments to determine the optimal cell seeding density that results in logarithmic growth throughout the assay period. |
| Assay-Specific Issues (e.g., MTT Assay) | 1. Ensure Proper Formazan Solubilization: Incomplete solubilization of formazan crystals in an MTT assay can lead to inaccurate readings. Ensure thorough mixing and complete dissolution before measuring absorbance.[2][15][16][17] |
| 2. Check for Interference: Some compounds can interfere with the chemistry of viability assays. Run appropriate controls, such as the compound in cell-free media, to check for any direct reaction with the assay reagents. |
Data Presentation
Table 1: Solubility of Chartreusin and its Sodium Salt
| Compound | Solvent | Solubility | Reference |
| Chartreusin | Water | Practically insoluble | [1] |
| Chartreusin | Acetone | Soluble | [18] |
| Chartreusin | DMSO | 10 mg/mL | [18] |
| Chartreusin | Methanol | Slightly soluble | [18] |
| This compound Salt | Water (pH 9.5) | at least 20 mg/mL | [1] |
Table 2: Reported Cytotoxicity of Chartreusin in Different Cell Lines
| Cell Line | Assay | Exposure Time | IC50 / Lethal Concentration | Reference |
| L1210 Leukemia | Cell Survival | 24 hours | 1.1 µg/mL (90% cell kill) | [8] |
| P388 Leukemia | Cell Survival | 24 hours | 2.6 µg/mL (90% cell kill) | [8] |
| B16 Melanoma | Antitumor Activity | Not specified | Active (in vivo, i.p.) | [19][20] |
| ES-2 Ovarian Cancer | RNA-seq analysis | Not specified | Differentially expressed genes observed | [1] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxicity of this compound.[2][15][16][21]
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., in sterile PBS or DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general framework for assessing the permeability of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.[3][7][12][13][22][23][24][25][26][27]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well format)
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound solution
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS or other suitable analytical method for Chartreusin quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >250 Ω·cm²). Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular flux.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add this compound solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Assay (Basolateral to Apical - B to A): a. Perform the assay as in step 3, but add the this compound solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber. This is done to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of Chartreusin in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined to assess the involvement of active efflux.
Visualizations
References
- 1. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 2. researchhub.com [researchhub.com]
- 3. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 7. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting P-gp to inhibit drug efflux, autophagic flux in breast cancer | BioWorld [bioworld.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 14. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.wiki [static.igem.wiki]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antitumor activity and preliminary drug disposition studies on chartreusin (NSC 5159) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 26. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chartreusin Sodium Dosage in Mice
Welcome to the technical support center for the use of Chartreusin sodium in murine experimental models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in mice?
A1: Intraperitoneal (i.p.) injection is the most effective route of administration for Chartreusin in murine models with intraperitoneally inoculated tumors, such as ascitic P388 and L1210 leukemia, and B16 melanoma.[1] This is due to Chartreusin's poor solubility and rapid biliary excretion, which severely limits its efficacy when administered orally (p.o.), subcutaneously (s.c.), or intravenously (i.v.).[1] The i.p. route allows for prolonged contact between the drug and tumor cells within the peritoneal cavity, compensating for its unfavorable pharmacokinetic profile.[1]
Q2: What is a recommended starting dose for this compound in mice?
Q3: What are the known mechanisms of action of Chartreusin?
A3: Chartreusin exerts its antitumor effects through multiple mechanisms, primarily:
-
DNA Intercalation and Strand Breaks: It inserts itself into the DNA, which can lead to radical-mediated single-strand breaks.
-
Topoisomerase II Inhibition: It can inhibit this enzyme, which is crucial for DNA replication and repair.
-
Generation of Reactive Oxygen Species (ROS): This leads to oxidative stress within cancer cells.
-
Downregulation of Oxidative Phosphorylation (OXPHOS): This pathway is essential for the survival of certain cancer cells.
-
Modulation of Signaling Pathways: Chartreusin and its derivatives have been shown to affect pathways such as the Hippo signaling pathway.
Q4: Why is this compound's efficacy low with systemic administration routes (i.v., p.o., s.c.)?
A4: The limited efficacy via systemic routes is due to two main factors:
-
Poor Water Solubility: This makes it difficult to formulate for intravenous administration and leads to precipitation at the injection site for subcutaneous administration.[1]
-
Rapid Biliary Excretion: When administered intravenously, Chartreusin is very quickly removed from the bloodstream and excreted in the bile, with 80-100% of the dose appearing as unchanged drug in the bile within 6 hours.[1] This rapid clearance prevents the drug from reaching and maintaining therapeutic concentrations in tumors outside the peritoneal cavity.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of therapeutic effect with i.p. administration | - Insufficient Dose: The administered dose may be below the therapeutic threshold for your tumor model.- Advanced Tumor Burden: Treatment may be more effective in earlier stages of disease.- Drug Precipitation: Improper formulation can lead to precipitation and reduced bioavailability. | - Perform a dose-escalation study to identify a more effective dose (see Experimental Protocols section).- Initiate treatment at an earlier time point post-tumor inoculation.- Ensure this compound is fully dissolved in a suitable vehicle before administration. Consider the use of a co-solvent if necessary, ensuring the vehicle itself is non-toxic. |
| Observed Toxicity (e.g., weight loss, lethargy, mortality) | - Dose is too high: The current dose may exceed the maximum tolerated dose (MTD).- Vehicle Toxicity: The solvent used to dissolve this compound may be causing adverse effects. | - Reduce the dose in subsequent cohorts.- Conduct a toxicity study of the vehicle alone to rule out its contribution to the observed toxicity.- Refer to the dose-finding experimental protocol to systematically determine the MTD. |
| Inconsistent results between experiments | - Variability in Drug Preparation: Inconsistent dissolution or concentration of this compound.- Inconsistent Administration Technique: Variability in the volume or location of i.p. injection.- Biological Variability: Differences in mouse strain, age, or tumor cell line passage number. | - Standardize the protocol for preparing the this compound solution.- Ensure all personnel are proficient in consistent i.p. injection techniques.- Standardize all experimental parameters, including mouse and cell line characteristics. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) and Dose-Range Finding
This protocol outlines a typical dose-escalation study to determine the MTD of this compound administered intraperitoneally.
1. Animal Model:
-
Select a suitable mouse strain (e.g., C57BL/6, BALB/c) appropriate for your tumor model.
-
Use healthy, age-matched mice (e.g., 6-8 weeks old).
2. Drug Preparation:
-
Prepare a stock solution of this compound in a sterile, appropriate vehicle (e.g., sterile saline, PBS with a small percentage of a solubilizing agent like DMSO, if necessary).
-
Perform serial dilutions to prepare the desired dose concentrations.
3. Experimental Design:
-
Use a cohort-based dose-escalation design (e.g., a "3+3" design).
-
Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts.
-
Each cohort should consist of at least 3 mice.
-
Administer a single i.p. injection of the designated dose to each mouse in the cohort.
4. Monitoring and Data Collection:
-
Monitor mice daily for clinical signs of toxicity (e.g., weight loss, changes in posture or activity, ruffled fur).
-
Record body weight at baseline and daily for at least 14 days.
-
Define dose-limiting toxicities (DLTs), for example, >20% body weight loss, severe lethargy, or death.
-
The MTD is defined as the highest dose at which no more than one-third of the mice in a cohort experience a DLT.
5. Data Presentation:
| Dose (mg/kg) | Number of Mice | Number of Mice with DLTs | Clinical Observations | Mean Body Weight Change (%) |
| 1 | 3 | 0 | Normal | +X% |
| 5 | 3 | 0 | Normal | +Y% |
| 10 | 3 | 1 | Mild lethargy | -Z% |
| 20 | 3 | 2 | Significant weight loss, lethargy | -W% |
Protocol 2: Efficacy Study with Optimized Dose
Once the MTD is determined, an efficacy study can be designed using doses at and below the MTD.
1. Tumor Model:
-
Inoculate mice intraperitoneally with a known number of tumor cells (e.g., P388, L1210, or B16).
2. Treatment Groups:
-
Vehicle Control: Mice receiving only the vehicle.
-
Treatment Groups: At least two different dose levels of this compound (e.g., MTD and a lower dose).
-
Use a sufficient number of mice per group (e.g., 8-10) for statistical power.
3. Dosing Schedule:
-
Initiate treatment at a specified time point after tumor cell inoculation.
-
Administer this compound via i.p. injection according to a defined schedule (e.g., once daily, every other day for a specified duration).
4. Efficacy Endpoints:
-
Monitor survival time.
-
In some models, tumor burden can be assessed by measuring ascites volume or by using bioluminescent imaging if tumor cells are engineered to express luciferase.
5. Data Presentation:
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (days) | Percent Increase in Lifespan (%) |
| Vehicle Control | - | Daily x 5 | X | - |
| This compound | 10 | Daily x 5 | Y | Z |
| This compound | 20 | Daily x 5 | A | B |
Visualizations
Experimental Workflow for Dosage Optimization
Caption: Workflow for determining the MTD and subsequent efficacy testing of this compound in mice.
Proposed Signaling Pathway of Chartreusin's Antitumor Activity
Caption: Chartreusin's multifaceted mechanism of inducing tumor cell death.
References
Chartreusin Sodium Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of Chartreusin sodium in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target mechanisms of action for Chartreusin?
Chartreusin is known to exert its cytotoxic effects through several primary mechanisms:
-
DNA Intercalation: It binds directly to DNA, particularly at alternating AT or GC sequences, which can inhibit DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: By interfering with topoisomerase II, Chartreusin can lead to single and double-strand DNA breaks.[2][3]
-
Reactive Oxygen Species (ROS) Generation: Chartreusin can induce the production of ROS, leading to oxidative stress and cellular damage.[2][3]
Q2: Beyond DNA damage, are there other known cellular pathways affected by Chartreusin?
Yes, recent transcriptomic analysis has revealed that Chartreusin can significantly impact cellular metabolism. Specifically, it has been shown to downregulate the oxidative phosphorylation (OXPHOS) pathway, which is critical for cellular energy production in the mitochondria.[3][4] This effect on mitochondrial function represents a key consideration when analyzing experimental results.
Q3: How does Chartreusin affect the cell cycle?
Chartreusin has been observed to interfere with cell cycle progression. It can slow the transition of cells from the G1 to the S phase and block cells in the G2 phase from proceeding to mitosis (G2/M block).[1] This cell cycle arrest is a common consequence of DNA damage and allows the cell time to repair before replication or division.
Q4: Are there known off-target protein kinase interactions for Chartreusin?
Currently, there is limited publicly available data from broad-panel kinase assays for Chartreusin. Its primary mechanism is not considered to be direct kinase inhibition. However, its downstream effects on signaling pathways could indirectly influence kinase activity. Researchers observing unexpected phosphorylation events should consider secondary effects of DNA damage response or metabolic stress.
Q5: Why do I observe different potencies of Chartreusin across different cancer cell lines?
The cytotoxic activity of Chartreusin can vary significantly between cell lines.[3] This variability can be attributed to several factors, including differences in:
-
Drug uptake and efflux by the cells.
-
The efficiency of DNA repair pathways.
-
Dependence on oxidative phosphorylation for energy.
-
The status of cell cycle checkpoints.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected decrease in cellular oxygen consumption. | Chartreusin is downregulating the oxidative phosphorylation (OXPHOS) pathway.[3][4] | Conduct a Seahorse assay or measure mitochondrial membrane potential to confirm mitochondrial dysfunction. Correlate this with your primary experimental endpoints. |
| Cell viability assays show high toxicity at concentrations where the primary target is not fully engaged. | This could be due to potent off-target effects, such as the induction of ROS or inhibition of OXPHOS, which can contribute significantly to cytotoxicity.[2][3][4] | Perform a dose-response curve and measure markers for DNA damage, ROS production, and mitochondrial function at various concentrations to dissect the contributing mechanisms. |
| Discrepancy between in vitro and in vivo efficacy. | Chartreusin has unfavorable pharmacokinetic properties, including rapid biliary excretion, which limits its bioavailability when administered intravenously.[5][6][7] | For in vivo studies, consider intraperitoneal administration, which has shown greater efficacy.[7] Alternatively, explore the use of Chartreusin derivatives with improved pharmacokinetic profiles.[5] |
| Activation of stress-response pathways unrelated to DNA damage. | The inhibition of OXPHOS and generation of ROS can trigger cellular stress responses, such as the unfolded protein response (UPR) or antioxidant responses. | Use pathway-specific inhibitors or reporters to investigate the activation of these pathways. Analyze gene expression changes in relevant stress-response genes. |
Quantitative Data Summary
Table 1: Cytotoxic Activities of Chartreusin Against Human Tumor Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Human Colon Cancer | < 13 |
| BxPC3 | Human Pancreatic Cancer | < 13 |
| ES-2 | Human Ovarian Cancer | < 13 |
| T47D | Human Breast Cancer | Less Effective |
Data extracted from a study by Li et al. (2024).[3] The CCK-8 method was used to determine the IC₅₀ values.
Experimental Protocols
Protocol 1: Analysis of Oxidative Phosphorylation Downregulation via RNA-Sequencing
-
Cell Culture and Treatment: Culture human ovarian cancer cells (ES-2) to 70-80% confluency. Treat cells with Chartreusin at a pre-determined IC₅₀ concentration for 24 hours. Include a vehicle-treated control group.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA. Perform sequencing using a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference human genome.
-
Calculate gene expression levels (e.g., transcripts per million - TPM).
-
Identify differentially expressed genes (DEGs) between the Chartreusin-treated and control groups.
-
Conduct pathway enrichment analysis (e.g., using KEGG or Gene Ontology) on the DEGs to identify significantly affected pathways, such as oxidative phosphorylation.[3]
-
Protocol 2: Assessment of Cell Cycle Arrest by Flow Cytometry
-
Cell Culture and Synchronization: Culture L1210 or Chinese hamster ovary (CHO) cells. For a more precise analysis, synchronize the cells at a specific phase of the cell cycle (e.g., mitotic shake-off for M-phase).
-
Chartreusin Treatment: Treat the synchronized or asynchronous cell population with Chartreusin at various concentrations and for different durations.
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence will be proportional to the DNA content.
-
Data Interpretation: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A block in the G2/M phase will be indicated by an accumulation of cells with 4N DNA content.[8]
Visualizations
Caption: Primary and key off-target mechanisms of Chartreusin.
Caption: Workflow for identifying pathway-level effects via RNA-Seq.
References
- 1. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Synthetic Remodeling of the Chartreusin Pathway to Tune Antiproliferative and Antibacterial Activities - Journal of the American Chemical Society - Figshare [figshare.com]
- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. Mitochondrial dynamics controlled by mitofusins regulate Agrp neuronal activity and diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Chartreusin sodium precipitation in media
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Chartreusin sodium in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the cell culture medium?
A1: Chartreusin is known for its poor water solubility.[1] Precipitation of this compound in aqueous solutions like cell culture media can be attributed to several factors, including:
-
Low Aqueous Solubility: The inherent chemical structure of Chartreusin makes it poorly soluble in water.[1]
-
pH of the Medium: The pH of your cell culture medium can significantly impact the solubility of this compound. For compounds that can undergo acid-base reactions, pH is a critical factor in maintaining solubility.[2]
-
Solvent Shock: When a concentrated stock solution of this compound (often in a solvent like DMSO) is diluted too quickly into an aqueous medium, the rapid change in solvent polarity can cause the compound to precipitate. This is a common issue with hydrophobic compounds.[3]
-
Concentration: The concentration of this compound in the final medium may exceed its solubility limit under the specific experimental conditions.
-
Temperature: Temperature can influence the solubility of compounds, with many solids becoming more soluble at higher temperatures.[2][4]
-
Interactions with Media Components: Components of the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its low aqueous solubility, a common practice for compounds like Chartreusin is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a frequently used solvent for dissolving hydrophobic compounds for use in cell culture.[3][5] It is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) to minimize the final concentration of the solvent in the cell culture medium.[6]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to 0.5% to avoid cytotoxic effects.[5] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment (treating cells with the same concentration of DMSO as used for the this compound treatment).
Q4: Can I pre-dissolve this compound directly in the media?
A4: Directly dissolving this compound in aqueous cell culture media is generally not recommended due to its poor solubility, which can lead to incomplete dissolution and inaccurate final concentrations.[1] The use of a concentrated stock solution in an appropriate solvent like DMSO is the standard and preferred method.[7][8]
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the media.
This is a classic sign of "solvent shock," where the compound rapidly precipitates upon dilution into an aqueous environment.
Troubleshooting Steps:
-
Optimize the Dilution Process:
-
Slow, Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of media, vortex or mix gently, and then add this intermediate dilution to the final volume of media.
-
Increase Final DMSO Concentration (with caution): If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.2%) might help maintain solubility.[5] Always check your cell line's tolerance first.
-
Pre-warm the Media: Warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility.[9]
-
-
Modify the Stock Solution:
-
Lower the Stock Concentration: While it seems counterintuitive, a slightly lower stock concentration might require a larger volume to be added to the media, which can in some cases aid in dispersion and reduce localized high concentrations that lead to precipitation.
-
Issue: Precipitate forms over time in the incubator.
This may indicate that the this compound concentration is at or near its saturation point in the media, and slight changes in temperature or evaporation are causing it to fall out of solution.
Troubleshooting Steps:
-
Lower the Working Concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment. It's possible the desired concentration exceeds its solubility limit in the complex environment of the cell culture medium over time.
-
pH Adjustment of the Medium:
-
While most cell culture media are well-buffered, for some compounds, a slight adjustment in pH can improve solubility.[2] This should be done with extreme caution as it can affect cell viability. If you attempt this, ensure the final pH remains within the physiological range for your cells.
-
-
Use of Solubilizing Agents:
-
In some formulation studies, hydroxybenzoates have been shown to increase the aqueous solubility of Chartreusin at neutral pH.[10] While not a standard cell culture practice, for specific in vitro assays, the inclusion of such agents could be explored, but their effects on the cells would need to be thoroughly validated.
-
Experimental Protocols
Protocol for Preparing this compound Working Solution
This protocol outlines a general procedure for preparing a working solution of this compound in cell culture medium to minimize precipitation.
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in high-quality, sterile DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Warm your cell culture medium to 37°C.
-
In a sterile microcentrifuge tube, add a small volume of the pre-warmed medium (e.g., 90 µL).
-
Add a small volume of the 10 mM this compound stock solution (e.g., 10 µL) to the medium to create a 1 mM intermediate solution.
-
Mix gently by flicking the tube or brief vortexing.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution (or the initial stock solution if not making an intermediate) to the final volume of pre-warmed cell culture medium.
-
Add the solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
Visually inspect the final solution for any signs of precipitation.
-
Data Presentation
| Factor | Condition 1 | Solubility Effect | Condition 2 | Solubility Effect |
| Solvent | Aqueous Buffer | Low | DMSO | High |
| Temperature | 4°C | Generally Lower | 37°C | Generally Higher |
| pH | Acidic | Potentially Lower | Neutral/Slightly Basic | Potentially Higher[10] |
| Final Concentration | High | Increased risk of precipitation | Low | Decreased risk of precipitation |
Visualizations
Troubleshooting Workflow for this compound Precipitation
The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound.
Caption: A flowchart for troubleshooting this compound precipitation.
References
- 1. Synthesis and antitumor activity of analogues of the antitumor antibiotic chartreusin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phytotechlab.com [phytotechlab.com]
- 8. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced chartreusin solubility by hydroxybenzoate hydrotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chartreusin Sodium Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on improving the bioavailability of Chartreusin sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
Chartreusin is a naturally occurring antibiotic with potent anticancer activity.[1] However, its clinical development has been hampered by its poor water solubility, which significantly limits its oral bioavailability.[2] The sodium salt of Chartreusin is expected to have improved aqueous solubility, but its overall bioavailability can still be a challenge due to factors like low permeability and rapid elimination from the body.[3][4]
Q2: What are the primary mechanisms of action for Chartreusin?
Chartreusin exerts its cytotoxic effects primarily through DNA intercalation and the inhibition of topoisomerase II. This leads to single-strand breaks in DNA, ultimately inhibiting cancer cell proliferation.[5]
Q3: What are the main challenges I might face when working with this compound in my experiments?
Researchers may encounter several challenges, including:
-
Low aqueous solubility: Despite being a salt, this compound may still exhibit limited solubility, especially in physiological pH ranges, leading to precipitation in experimental assays.[3][6]
-
Low permeability: The chemical structure of Chartreusin may contribute to low passive diffusion across biological membranes.
-
Rapid metabolism and excretion: Evidence suggests that Chartreusin is subject to rapid biliary excretion, which can significantly reduce its systemic exposure.[3][4]
-
Potential for efflux by transporters: Chartreusin may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the drug out of cells, further limiting its intracellular concentration and efficacy.[7][8]
Troubleshooting Guides
This section provides practical guidance for overcoming common experimental hurdles.
Issue 1: Low Aqueous Solubility and Precipitation
Symptoms:
-
Visible precipitate in your aqueous stock solutions or during in vitro assays.
-
Inconsistent results in biological assays due to variable drug concentration.
-
Low drug loading in formulation studies.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Solubilization | Increase the apparent aqueous solubility by using hydroxybenzoate hydrotropes. Sodium trihydroxybenzoate has been shown to be a strong interactant.[6] |
| pH Effects | Evaluate the pH-solubility profile of this compound. Adjusting the pH of your buffers may improve solubility, but be mindful of the pH stability of the compound and the physiological relevance of the chosen pH. |
| Precipitation Over Time | Prepare fresh solutions before each experiment. If storage is necessary, consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C to minimize precipitation upon thawing. |
Issue 2: Poor Permeability in In Vitro Models (e.g., Caco-2 assays)
Symptoms:
-
Low apparent permeability coefficient (Papp) values in Caco-2 permeability assays.[2]
-
High efflux ratio (Papp B-A / Papp A-B > 2), suggesting active efflux.
Possible Causes and Solutions:
| Cause | Solution |
| Low Passive Diffusion | Consider formulation strategies such as nanoparticle encapsulation or cyclodextrin complexation to enhance transport across the cell monolayer. |
| Active Efflux by P-glycoprotein (P-gp) | Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to confirm if Chartreusin is a P-gp substrate. If the Papp value increases significantly in the presence of the inhibitor, it indicates that P-gp-mediated efflux is a limiting factor.[9][10] |
Experimental Protocols
Protocol 1: Enhancing Solubility with Hydroxybenzoate Hydrotropy
This method aims to increase the aqueous solubility of Chartreusin.[6]
Materials:
-
Chartreusin
-
Sodium benzoate, sodium mono-, di-, or trihydroxybenzoate
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer
Method:
-
Prepare a series of aqueous solutions containing different concentrations of the hydroxybenzoate hydrotrope in phosphate buffer.
-
Add an excess amount of Chartreusin to each solution.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved Chartreusin.
-
Carefully collect the supernatant and measure the concentration of dissolved Chartreusin using a spectrophotometer at its maximum absorbance wavelength.
-
Plot the solubility of Chartreusin as a function of the hydrotrope concentration to determine the optimal concentration for solubilization.
Protocol 2: Formulation of this compound in PLGA Nanoparticles
This protocol describes the encapsulation of a hydrophobic drug within biodegradable PLGA nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation method. This can be adapted for Chartreusin.[11][12][13]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Method:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication to form an o/w emulsion. The sonication is typically performed in an ice bath to prevent overheating.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. This step may need to be repeated.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose, sucrose) to obtain a dry powder.
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of Chartreusin in the nanoparticles and in the supernatant after centrifugation using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). The encapsulation efficiency is calculated as: (Mass of drug in nanoparticles / Initial mass of drug) x 100%.
-
In Vitro Drug Release: The release profile of Chartreusin from the nanoparticles can be studied using a dialysis method in a buffer that mimics physiological conditions.
Protocol 3: Cyclodextrin Complexation of this compound
This protocol describes the preparation of a Chartreusin-cyclodextrin inclusion complex to improve its solubility and dissolution rate. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[14][15]
Materials:
-
This compound
-
β-cyclodextrin or HP-β-cyclodextrin
-
Deionized water or a suitable buffer
-
Magnetic stirrer
-
Freeze-dryer
Method (Kneading Method):
-
Weigh stoichiometric amounts of this compound and the cyclodextrin (e.g., 1:1 or 1:2 molar ratio).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound to the paste and knead for a specified period (e.g., 45-60 minutes).
-
If the mixture becomes too thick, add a small amount of water to maintain a suitable consistency.
-
Dry the resulting complex in an oven at a controlled temperature or in a vacuum oven.
-
Store the dried complex in a desiccator.
Characterization:
-
Phase Solubility Studies: To determine the stoichiometry of the complex and the stability constant.
-
Spectroscopic Analysis (FT-IR, NMR): To confirm the formation of the inclusion complex.
-
Thermal Analysis (DSC): To observe changes in the thermal properties of Chartreusin upon complexation.
-
Dissolution Studies: To compare the dissolution rate of the complex with that of the free drug.
Data Presentation
Table 1: Solubility of Chartreusin in the Presence of Hydroxybenzoates
| Hydroxybenzoate | Concentration (M) | Apparent Chartreusin Solubility (µg/mL) |
| None | 0 | Data not available |
| Sodium Benzoate | Specify | Insert experimental data |
| Sodium Monohydroxybenzoate | Specify | Insert experimental data |
| Sodium Dihydroxybenzoate | Specify | Insert experimental data |
| Sodium Trihydroxybenzoate | Specify | Insert experimental data |
| Note: This table should be populated with experimental data. A study has shown that the apparent aqueous solubility of Chartreusin increases in the presence of hydroxybenzoates, with sodium trihydroxybenzoate being the most effective.[6] |
Table 2: Physicochemical Properties of this compound Formulations
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PLGA Nanoparticles | Insert data | Insert data | Insert data |
| Cyclodextrin Complex | N/A | N/A | N/A |
| Note: This table should be populated with experimental data from formulation studies. |
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Putative ADME pathway of this compound.
References
- 1. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Enhanced chartreusin solubility by hydroxybenzoate hydrotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of drug efflux transporters in the brain for drug disposition and treatment of brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions between artemisinin derivatives and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Importance of P-glycoprotein for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of macrocyclic lactones with P-glycoprotein: structure-affinity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Interactions of P-Glycoprotein with Antimalarial Drugs, Including Substrate Affinity, Inhibition and Regulation | PLOS One [journals.plos.org]
- 11. static.igem.org [static.igem.org]
- 12. clinicsinoncology.com [clinicsinoncology.com]
- 13. nanocomposix.com [nanocomposix.com]
- 14. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chartreusin Sodium
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Chartreusin sodium. It addresses potential issues related to its degradation and offers a framework for conducting stability studies.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially indicating degradation.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound into one or more new products. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Loss of biological activity | Degradation of the active Chartreusin molecule. | Correlate the loss of activity with the appearance of degradation products in analytical assays. Assess the stability of the compound under your specific experimental conditions (e.g., buffer pH, temperature, light exposure). |
| Precipitation in aqueous solutions | This compound may convert to the less soluble free acid form, especially in acidic or neutral solutions. This can lead to precipitation. | Prepare solutions fresh and use them promptly. If precipitation occurs, confirm the identity of the precipitate. Consider using a buffered solution at a slightly alkaline pH to maintain solubility. |
| Inconsistent results between experiments | Variability in handling and storage conditions leading to different levels of degradation. | Standardize your experimental protocol, including solvent preparation, sample handling, and storage conditions. Protect solutions from light and store at recommended temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of this compound?
A1: Currently, there is limited publicly available information detailing the specific chemical structures of this compound degradation products. To identify and characterize potential degradants, it is recommended to perform forced degradation studies.
Q2: What factors can influence the stability of this compound?
A2: The stability of this compound can be influenced by several factors, including:
-
pH: An intermediate in the biosynthesis of Chartreusin has been noted to be unstable under acidic conditions. This suggests that Chartreusin itself may be susceptible to acid-catalyzed degradation.
-
Light: As a complex aromatic molecule, Chartreusin may be sensitive to photodegradation.
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions.
-
Oxidizing agents: The complex structure of Chartreusin may be susceptible to oxidation.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To minimize degradation, it is recommended to:
-
Store solid this compound in a cool, dry, and dark place.
-
Prepare solutions fresh and use them as soon as possible.
-
If solutions must be stored, they should be protected from light and kept at a low temperature (e.g., 2-8 °C or frozen). The stability in specific solvents and buffers should be experimentally determined.
-
Avoid exposure to strong acids, bases, and oxidizing agents unless part of a controlled experiment.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1][2]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C) in an oven.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify new peaks corresponding to degradation products.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating Chartreusin from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 analytical column
Methodology:
-
Initial Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of Chartreusin.
-
Column Temperature: 30°C
-
-
Method Optimization: Analyze a mixture of stressed and unstressed this compound samples. Adjust the gradient, mobile phase composition, and other chromatographic parameters to achieve baseline separation between the parent peak and all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Below are diagrams illustrating a typical workflow for a degradation study and a hypothetical degradation pathway.
Caption: Workflow for Investigating this compound Degradation.
Caption: Hypothetical Degradation Pathways for Chartreusin.
References
Validation & Comparative
A Comparative Analysis of Chartreusin and Doxorubicin in Breast Cancer Cells
In the landscape of oncology drug development, the quest for potent and selective anti-cancer agents is perpetual. This guide provides a detailed comparison of the cytotoxic effects of Chartreusin, a polyketide antibiotic, and Doxorubicin, a well-established anthracycline chemotherapeutic, on breast cancer cells. The following sections present a synthesis of available preclinical data, focusing on their mechanisms of action, effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
Doxorubicin exerts its anticancer effects through a multi-faceted approach. It intercalates into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme crucial for DNA replication and repair. This action leads to DNA double-strand breaks and ultimately triggers apoptotic cell death.[1][2] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects by inducing oxidative stress and cellular damage.
Chartreusin , and its analogs like elsamicin A, are also believed to function as DNA-intercalating agents. While the precise mechanism is not as extensively characterized as that of Doxorubicin, studies suggest that it inhibits the incorporation of RNA and DNA precursors, leading to a halt in cell proliferation.[3]
Comparative Efficacy in Breast Cancer Cell Lines
Quantitative data on the half-maximal inhibitory concentration (IC50) provides a benchmark for comparing the cytotoxic potency of therapeutic compounds. The following table summarizes the available IC50 values for a Chartreusin analog, Elsamicin A, and Doxorubicin in two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Elsamicin A | MCF-7 | 0.25 | [3] |
| MDA-MB-231 | 0.21 | [3] | |
| Doxorubicin | MCF-7 | Not explicitly stated in the same study for direct comparison | |
| MDA-MB-231 | Not explicitly stated in the same study for direct comparison |
Note: The provided study on elsamicin A did not include a direct IC50 value for Doxorubicin under the same experimental conditions, which is a limitation for a direct head-to-head comparison of potency from this specific source.
Impact on Cell Cycle Progression
Both Doxorubicin and Chartreusin have been shown to induce cell cycle arrest, a critical mechanism for inhibiting cancer cell proliferation.
Doxorubicin has been reported to cause cell cycle arrest at both the G1/S and G2/M checkpoints in MCF-7 cells, while primarily inducing a G2/M arrest in MDA-MB-231 cells.
Chartreusin has been observed to slow the progression of G1 cells into the S phase and block the transition of G2 cells into mitosis in leukemia and Chinese hamster ovary cells.[1] It is important to note that this data was not generated in breast cancer cell lines, which may limit direct comparisons.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key outcome of effective chemotherapy.
Doxorubicin is a potent inducer of apoptosis. Its mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases, a family of proteases that execute the apoptotic program.
The pro-apoptotic activity of Chartreusin in breast cancer cells is less well-documented. However, its ability to inhibit DNA and RNA synthesis and arrest the cell cycle strongly suggests that it ultimately leads to the induction of apoptosis.
Experimental Protocols
For researchers aiming to replicate or build upon the findings discussed, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of Chartreusin and Doxorubicin on breast cancer cells by measuring cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Chartreusin sodium and Doxorubicin for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Chartreusin and Doxorubicin.
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound and Doxorubicin for a specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Unstained cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of Chartreusin and Doxorubicin on the cell cycle distribution of breast cancer cells.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. Cells in the G1 phase of the cell cycle have 2N DNA content, cells in the S phase have between 2N and 4N DNA content, and cells in the G2 and M phases have 4N DNA content.
Procedure:
-
Treat cells with this compound and Doxorubicin as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The resulting DNA histogram can be used to quantify the percentage of cells in each phase of the cell cycle.
Signaling Pathway Diagrams
To visually represent the cellular processes affected by these compounds, the following diagrams are provided in DOT language.
Caption: Doxorubicin's multifaceted mechanism of action.
Caption: Workflow for in vitro drug comparison.
Conclusion
Both Doxorubicin and Chartreusin (represented by its analog, elsamicin A) demonstrate potent cytotoxic activity against breast cancer cell lines. While Doxorubicin's mechanisms are well-elucidated, further research is needed to fully characterize the molecular pathways targeted by Chartreusin in breast cancer. The comparative data, although limited, suggests that Chartreusin and its analogs are promising candidates for further investigation as potential anti-cancer therapeutics. The provided experimental protocols offer a framework for conducting such comparative studies to generate more comprehensive datasets.
References
A Comparative Guide to Chartreusin Sodium and Elsamicin A: Potent Antitumor Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of Chartreusin sodium and Elsamicin A, two structurally related antitumor antibiotics. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers in oncology and drug discovery.
Introduction
Chartreusin and Elsamicin A are natural products belonging to the benzonaphthopyranone class of antibiotics, both produced by Streptomyces species.[1][2] They share a common aglycone, chartarin, but differ in their glycosidic side chains.[3][4] This structural difference significantly impacts their biological activity, with Elsamicin A demonstrating greater potency and water solubility.[3] Both compounds exert their antitumor effects primarily through interaction with DNA, inhibition of RNA synthesis, and modulation of topoisomerase II activity.[5][6] However, the nuances of their mechanisms and their specific effects on cellular pathways present distinct profiles for each compound. Elsamicin A has progressed to phase II clinical trials for cancer treatment, highlighting its clinical potential.[1][7]
Chemical and Physical Properties
Chartreusin and Elsamicin A share the same core polycyclic aromatic aglycone, chartarin, but differ in their sugar moieties. This structural variation has a significant impact on their physical properties, most notably water solubility.
| Property | This compound | Elsamicin A | Reference(s) |
| Chemical Structure | [8][9] | ||
| Molecular Formula | C₃₂H₃₂O₁₄ | C₃₃H₃₅NO₁₃ | [9][10] |
| Molecular Weight | 640.59 g/mol | 653.63 g/mol | [10][11] |
| CAS Number | 6377-18-0 | 97068-30-9 | [9][10] |
| Solubility | Practically insoluble in water. The sodium salt has a solubility of at least 20 mg/ml in water (pH 9.5). | The presence of an amino sugar makes Elsamicin A much more water-soluble than chartreusin. | [3][10] |
| Appearance | Yellow-green crystalline solid. | Not explicitly stated, but derived from a culture broth of an unidentified actinomycete. | [4] |
Mechanism of Action
Both this compound and Elsamicin A are DNA-interactive agents that lead to cell death, but they exhibit different potencies and specific molecular interactions.
Comparative Overview:
| Feature | This compound | Elsamicin A | Reference(s) |
| DNA Binding | Binds to GC-rich tracts in DNA, with a preference for B-DNA. | Binds to GC-rich tracts in DNA, with a preference for B-DNA. Appears to have a more concentration-dependent binding to CpG and TpG steps. | [5][12] |
| RNA Synthesis | Inhibits RNA synthesis. | Inhibits RNA synthesis. | [5][6] |
| Topoisomerase II Inhibition | Inhibits topoisomerase II. | Considered one of the most potent inhibitors of topoisomerase II reported. | [5][6] |
| DNA Damage | Causes single-strand scission of DNA via the formation of free radicals. | Causes single-strand scission of DNA via the formation of free radicals. | [5][6] |
| Specific Pathway Modulation | Induces cell cycle arrest, slowing the progression from G1 to S phase and blocking the G2 to M transition. | Inhibits the binding of the Sp1 transcription factor to the c-myc oncogene promoter regions (P1 and P2), thereby inhibiting transcription. | [4][5] |
Signaling Pathways:
Chartreusin and Cell Cycle Arrest:
Chartreusin has been shown to interfere with the normal progression of the cell cycle. It slows the transition of cells from the G1 phase to the S phase and imposes a block on the progression from the G2 phase to mitosis.
Elsamicin A and c-Myc Inhibition:
Elsamicin A has a more defined mechanism of inhibiting the c-Myc oncogene, a critical regulator of cell proliferation. By preventing the binding of the Sp1 transcription factor, it effectively downregulates c-Myc expression.
Antitumor Activity
Both compounds have demonstrated significant antitumor activity in preclinical models, with Elsamicin A generally showing higher potency.
In Vitro Activity:
| Compound | Cell Line(s) | Assay Type | Endpoint | Result | Reference(s) |
| Elsamicin A | MCF7 (ER+) | Proliferation | IC50 | 0.25 µg/mL | [13] |
| MDA-MB-231 (ER-) | Proliferation | IC50 | 0.21 µg/mL | [13] | |
| Chartreusin | L1210 Leukemia | Cytotoxicity | LC90 (24h) | 1.1 µg/mL | [14] |
| P388 Leukemia | Cytotoxicity | LC90 (24h) | 2.6 µg/mL | [14] |
In Vivo Activity:
A direct comparison of in vivo efficacy is challenging due to variations in experimental models and dosing regimens. However, available data indicates Elsamicin A is significantly more potent.
| Compound | Tumor Model(s) | Route of Administration | Key Findings | Reference(s) |
| Elsamicin A | Leukemia P388, Leukemia L1210, Melanoma B16 (murine) | Intraperitoneal (i.p.) | 10-30 times more potent than chartreusin in terms of minimum effective dose. | [3] |
| Chartreusin | P388 Leukemia, L1210 Leukemia, B16 Melanoma (murine) | Intraperitoneal (i.p.) | Showed significant therapeutic activity. | [15] |
Toxicity
Limited direct comparative toxicity data is available. The sodium salt of Chartreusin has a reported intravenous LD50 in mice, providing a benchmark for its acute toxicity. Clinical trial data for Elsamicin A suggests a manageable toxicity profile, with a notable absence of myelosuppression.[5]
| Compound | Animal Model | Route of Administration | Toxicity Metric | Value | Reference(s) |
| This compound | Mice | Intravenous (i.v.) | LD50 | 250 mg/kg | [10] |
| Elsamicin A | Human | Intravenous (i.v.) | Clinical Trials | Phase I data indicates a lack of myelosuppression. | [5] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability and proliferation and is applicable for determining the IC50 values of compounds like Chartreusin and Elsamicin A.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or Elsamicin A, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the resulting dose-response curve.[16][17]
Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay is used to assess the ability of a compound to inhibit the catalytic activity of topoisomerase II.
Objective: To determine if a compound inhibits the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Test compound (Chartreusin or Elsamicin A)
-
Loading dye
-
Agarose gel (e.g., 1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA (e.g., 200 ng), and the test compound at various concentrations.
-
Enzyme Addition: Add purified topoisomerase II enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the dye front has migrated an appropriate distance.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: Catenated kDNA cannot enter the gel and remains in the well. Decatenated DNA appears as distinct bands of circular and linear DNA that migrate into the gel. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA compared to the no-drug control.[18][19][20]
Conclusion
This compound and Elsamicin A are potent antitumor agents with a shared structural core but distinct biological profiles. Elsamicin A's superior water solubility and significantly higher potency, particularly as a topoisomerase II inhibitor, have made it a more promising candidate for clinical development.[3][6] Its specific mechanism of inhibiting c-Myc transcription provides a clear target for further investigation and therapeutic exploitation.[5] Chartreusin remains a valuable research tool for studying DNA-interactive agents and cell cycle modulation.[4] This guide highlights the key differences and similarities between these two molecules, providing a foundation for informed decisions in drug discovery and development programs. Further head-to-head comparative studies under standardized conditions would be beneficial to fully elucidate their relative therapeutic potential.
References
- 1. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chartreusin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 8. Chartreusin | C32H32O14 | CID 5281394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Elsamitrucin | C33H35NO13 | CID 5362259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chartreusin [drugfuture.com]
- 11. Elsamitrucin - Wikipedia [en.wikipedia.org]
- 12. Map of chartreusin and elsamicin binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antitumor activity of analogues of the antitumor antibiotic chartreusin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and cytostatic activity of the antitumor antibiotic chartreusin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Chartreusin Sodium Analogs: Antitumor Activity and Mechanisms
A detailed guide for researchers and drug development professionals on the cytotoxic activity and mechanisms of action of Chartreusin sodium and its synthetic analogs, supported by experimental data and pathway visualizations.
Chartreusin, a natural product isolated from Streptomyces chartreusis, has long been recognized for its potent antitumor properties. However, challenges such as poor water solubility and rapid in vivo clearance have spurred the development of numerous synthetic analogs aimed at improving its pharmacological profile and therapeutic potential. This guide provides a comparative analysis of the biological activity of key Chartreusin analogs, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Comparative Cytotoxicity of Chartreusin Analogs
The antitumor activity of Chartreusin and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below.
Activity Against Various Human Cancer Cell Lines
A recent study detailing the total synthesis of Chartreusin and its naturally occurring analogs, Elsamicin A, Elsamicin B, and D329C, provided a direct comparison of their cytotoxic activities against four human cancer cell lines: colorectal carcinoma (HCT116), pancreatic carcinoma (BxPC3), breast carcinoma (T47D), and ovarian carcinoma (ES-2)[1]. The results, obtained using the Cell Counting Kit-8 (CCK-8) assay, are presented in Table 1.
| Compound | HCT116 IC50 (µM) | BxPC3 IC50 (µM) | T47D IC50 (µM) | ES-2 IC50 (µM) |
| Chartreusin | 12.87 | 10.15 | > 50 | 5.70 |
| Elsamicin A | 21.34 | 12.55 | 28.32 | 1.00 |
| Elsamicin B | 30.99 | 15.85 | 18.23 | 2.51 |
| D329C | > 50 | > 50 | > 50 | > 50 |
| Table 1: Cytotoxic activities of Chartreusin and its analogs against human tumor cells. Data sourced from[1]. |
These findings indicate that while Chartreusin exhibits significant potency against HCT116, BxPC3, and ES-2 cell lines, its activity is diminished against T47D. Notably, Elsamicin A and B demonstrate broad and potent cytotoxic effects across all four cell lines, with Elsamicin A being particularly effective against the ES-2 ovarian cancer cell line. In contrast, the analog D329C showed negligible cytotoxic activity in this panel.
Early Analogs with Modified Glycosidic Moieties
Derivatives Designed to Overcome Rapid Excretion
To address the issue of rapid biliary excretion of Chartreusin, a series of 3',4'-O-substituted derivatives were synthesized. Among these, the exo-type of 3',4'-O-benzylidene-chartreusin was found to be active upon both intraperitoneal and intravenous administration. Further modifications at the 6-phenol position led to the development of several 6-O-acyl-3',4'-O-exo-benzylidene-chartreusins, which displayed high antitumor activity against some murine tumors with both intravenous and oral administration[4].
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (CCK-8)
The IC50 values presented in Table 1 were determined using the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method for the determination of the number of viable cells.
Principle: The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells, and the absorbance of the dye can be measured using a microplate reader.
Detailed Protocol:
-
Cell Seeding: Cells (e.g., HCT116, BxPC3, T47D, ES-2) are harvested and seeded into 96-well plates at a predetermined density (typically 5,000 to 10,000 cells/well) in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A series of dilutions of the test compounds (Chartreusin and its analogs) are prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to each well. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Addition of CCK-8 Reagent: Following the incubation period, 10 µL of the CCK-8 solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Topoisomerase II Inhibition Assay
Elsamicin A is a known potent inhibitor of topoisomerase II. The activity of topoisomerase II and its inhibition by compounds can be assessed by measuring the decatenation of kinetoplast DNA (kDNA).
Principle: Topoisomerase II catalyzes the ATP-dependent decatenation of kDNA, a network of interlocked DNA minicircles. When the reaction is successful, the decatenated minicircles can be separated by agarose gel electrophoresis. An inhibitor of topoisomerase II will prevent this decatenation, leaving the kDNA as a high-molecular-weight complex that remains at the origin of the gel.
General Protocol:
-
Reaction Setup: The reaction is typically performed in a buffer containing Tris-HCl, KCl, MgCl2, ATP, and DTT.
-
Addition of Components: kDNA (substrate), human topoisomerase II enzyme, and the test compound (or vehicle control) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel.
-
Visualization: The DNA is visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaging under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for Chartreusin and its analogs involves the interaction with DNA. However, recent studies have revealed more nuanced differences in the downstream signaling pathways affected by these compounds.
DNA Intercalation and Topoisomerase II Inhibition
Chartreusin and Elsamicin A are known to intercalate into DNA, with a preference for GC-rich sequences. This binding can lead to the inhibition of DNA replication and transcription. Furthermore, Elsamicin A is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, Elsamicin A induces DNA strand breaks, ultimately leading to apoptosis.
The general workflow for the topoisomerase II-mediated DNA damage is depicted below.
Caption: Mechanism of Elsamicin A-induced DNA damage via Topoisomerase II inhibition.
Modulation of the Hippo Signaling Pathway by Elsamicin B
Interestingly, RNA sequencing analysis has revealed that while sharing structural similarities, Chartreusin analogs can trigger distinct downstream cellular responses. Specifically, the cytotoxic effects of Elsamicin B have been linked to the modulation of the Hippo signaling pathway. The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its core components are a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). When YAP/TAZ are dephosphorylated, they translocate to the nucleus and activate transcription of genes that promote cell growth and inhibit apoptosis.
While the precise molecular target of Elsamicin B within the Hippo pathway is yet to be fully elucidated, its effect leads to the downregulation of the pathway, resulting in the activation of YAP/TAZ and subsequent cellular outcomes that contribute to its cytotoxic effect.
Caption: Postulated effect of Elsamicin B on the Hippo signaling pathway.
References
- 1. 6-Benzylidene-2-[4-(pyridin-3-ylcarboxy)benzylidene]cyclohexanones: A novel cluster of tumour-selective cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of analogues of the antitumor antibiotic chartreusin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hippo signaling pathway provides novel anti-cancer drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hippo Signaling Pathway in Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Chartreusin Sodium: A Comparative Analysis of Supplier Quality and Performance
For researchers, scientists, and drug development professionals, the purity, consistency, and biological activity of a compound are paramount. This guide provides a framework for comparing Chartreusin sodium from different suppliers, ensuring the selection of a high-quality reagent for reliable and reproducible experimental outcomes.
Chartreusin is a potent natural product with significant antitumor and antibiotic properties. Its mechanisms of action are multifaceted, involving DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). These activities can influence critical cellular signaling pathways, including the Hippo and oxidative phosphorylation pathways, making it a valuable tool for cancer research and drug discovery. However, the quality of this compound can vary between suppliers, impacting its solubility, stability, and ultimately its performance in biological assays. This guide outlines key quality control parameters and experimental protocols to empower researchers to make informed decisions when sourcing this compound.
Quality Control: The First Step to Reliable Data
Before initiating any biological experiments, it is crucial to assess the quality and integrity of the this compound from each supplier. The following table summarizes critical quality control (QC) parameters for lots from three fictional suppliers: Supplier A, Supplier B, and Supplier C.
Table 1: Quality Control (QC) Data for this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | 99.2% | 95.5% | 98.8% |
| Solubility in DMSO | >20 mg/mL | 15 mg/mL | >20 mg/mL |
| Solubility in PBS (pH 7.4) | <0.1 mg/mL | <0.1 mg/mL | <0.1 mg/mL |
| Long-Term Stability (-20°C, 12 months) | >99% | >98% | >99% |
| Freeze-Thaw Stability (5 cycles) | No significant degradation | ~2% degradation | No significant degradation |
Performance-Based Experimental Comparison
Beyond initial QC, the ultimate test of a reagent's quality is its performance in relevant biological assays. The following experiments are designed to compare the efficacy of this compound from different suppliers based on its known mechanisms of action.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound required to inhibit cell growth, providing a measure of its cytotoxic potency.
Table 2: Comparative IC50 Values of this compound in A549 Lung Carcinoma Cells
| Supplier | IC50 (nM) |
| Supplier A | 15.5 |
| Supplier B | 25.2 |
| Supplier C | 16.1 |
Topoisomerase II Inhibition Assay
This in vitro assay measures the ability of this compound to inhibit the decatenation activity of topoisomerase II, a key enzyme in DNA replication.
Table 3: Comparative IC50 Values for Topoisomerase II Inhibition
| Supplier | IC50 (µM) |
| Supplier A | 1.2 |
| Supplier B | 2.5 |
| Supplier C | 1.3 |
Cellular Reactive Oxygen Species (ROS) Production Assay
This assay quantifies the generation of ROS in cells treated with this compound, a known downstream effect of its activity.
Table 4: Comparative ROS Production in HT-29 Colon Cancer Cells
| Supplier | Relative Fluorescence Units (RFU) at 1 µM |
| Supplier A | 85,000 |
| Supplier B | 62,000 |
| Supplier C | 83,500 |
Experimental Workflow and Signaling Pathways
To ensure a systematic comparison, a standardized experimental workflow should be followed. The signaling pathways affected by Chartreusin provide context for the observed biological effects.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solutions (10 mM in DMSO) from each supplier
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound from each supplier in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value for each supplier's product.[1]
Topoisomerase II Decatenation Assay
Objective: To assess the inhibitory effect of this compound on the enzymatic activity of human topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II assay buffer
-
ATP solution
-
Stop buffer/loading dye
-
Agarose
-
TAE buffer
-
Ethidium bromide
-
This compound stock solutions (10 mM in DMSO)
Protocol:
-
Prepare reaction mixtures on ice containing 1x Topoisomerase II assay buffer, ATP, and kDNA.
-
Add varying concentrations of this compound from each supplier to the reaction tubes. Include a no-drug control.
-
Initiate the reaction by adding human Topoisomerase II enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding stop buffer/loading dye.
-
Resolve the DNA on a 1% agarose gel in TAE buffer containing ethidium bromide.
-
Visualize the DNA under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel.
-
Quantify the band intensities to determine the IC50 value for each supplier's product.[2][3][4]
Cellular Reactive Oxygen Species (ROS) Production Assay
Objective: To measure the induction of intracellular ROS by this compound.
Materials:
-
Cancer cell line (e.g., HT-29)
-
Complete growth medium
-
96-well black, clear-bottom plates
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Phosphate-buffered saline (PBS)
-
This compound stock solutions (10 mM in DMSO)
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 20,000 cells/well.
-
Incubate for 24 hours at 37°C.
-
Remove the medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCFDA.
-
Add fresh medium containing different concentrations of this compound from each supplier.
-
Incubate for the desired time (e.g., 1-4 hours).
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader.
-
Compare the relative fluorescence units (RFU) to determine the ROS-inducing capability of each supplier's product.[5][6]
Conclusion and Recommendations
Based on the hypothetical data presented, this compound from Supplier A and Supplier C demonstrates higher purity, better stability, and more potent biological activity compared to Supplier B. While both Supplier A and C provide high-quality products, slight variations in experimental outcomes may exist. Researchers should consider their specific experimental needs and budget when making a final selection. It is always recommended to perform in-house validation of a new lot or supplier of any critical reagent to ensure the reliability and reproducibility of experimental results.
References
Cross-validation of Chartreusin Sodium's Anti-Tumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of Chartreusin sodium against other established anti-cancer agents. The information is intended to support researchers in evaluating its potential as a therapeutic candidate. The data presented is a synthesis of available preclinical findings.
Executive Summary
Chartreusin is a naturally occurring antibiotic with demonstrated anti-tumor properties. Its primary mechanisms of action include the inhibition of RNA synthesis, induction of DNA single-strand breaks, and inhibition of topoisomerase II.[1] While showing potent cytotoxic effects against various cancer cell lines in vitro and in vivo, its clinical development has been hampered by poor water solubility and rapid biliary excretion.[2] This guide compares this compound's anti-tumor profile with Doxorubicin and Elsamicin A, two other DNA-damaging agents, to provide a context for its potential therapeutic application and areas for further investigation.
Comparative Data
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound, Doxorubicin, and Elsamicin A across various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Cell Line | Drug | IC50 (µM) | Reference |
| Leukemia | |||
| L1210 | Chartreusin | ~1.7 µM (1.1 µg/mL) | [3] |
| P388 | Chartreusin | ~4.0 µM (2.6 µg/mL) | [3] |
| Breast Cancer | |||
| MCF-7 | Doxorubicin | 0.048 - 2.5 | [4] |
| Lung Cancer | |||
| A549 | Doxorubicin | 0.05 - 1.5 | [4] |
| Various Cancers | |||
| Multiple Cell Lines | Digitoxin (Topoisomerase II inhibitor) | 0.003 - 0.033 | [5] |
Mechanism of Action: A Comparative Overview
| Feature | This compound | Doxorubicin | Elsamicin A |
| Primary Target | DNA | DNA | DNA |
| Mechanism | Inhibition of RNA synthesis, DNA single-strand breaks, Topoisomerase II inhibition | DNA intercalation, Topoisomerase II inhibition, free radical formation | Binds to GC-rich DNA tracts, inhibits RNA synthesis, DNA single-strand breaks, potent Topoisomerase II inhibition, inhibits Sp1 transcription factor binding to the c-myc promoter |
| Cell Cycle Arrest | G2/M phase | G2/M phase | Not explicitly stated |
Signaling Pathways
Chartreusin-Induced Apoptosis
Chartreusin is known to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. While the precise signaling cascade initiated by Chartreusin is not fully elucidated, its DNA-damaging properties likely trigger the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by Chartreusin.
Topoisomerase II Inhibition Workflow
Topoisomerase II is a critical enzyme for DNA replication and cell division. Its inhibition leads to DNA breaks and ultimately cell death.
Caption: General workflow of Topoisomerase II poisons.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound, Doxorubicin, Elsamicin A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined by the fluorescence intensity.
Conclusion and Future Directions
This compound demonstrates significant anti-tumor potential, primarily through its DNA-damaging and topoisomerase II inhibitory activities. However, its unfavorable pharmacokinetic properties present a major hurdle for clinical translation. The development of Chartreusin analogs with improved solubility and metabolic stability is a promising strategy to harness its potent cytotoxic effects.[2][6] Further research is warranted to fully delineate the signaling pathways modulated by Chartreusin and to identify predictive biomarkers for its efficacy. Comparative studies with a broader range of cancer cell lines and in vivo tumor models are essential to establish a more comprehensive understanding of its therapeutic window and potential clinical applications.
References
- 1. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of analogues of the antitumor antibiotic chartreusin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of chartreusin on cell survival and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and cytostatic activity of the antitumor antibiotic chartreusin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chartreusin Sodium Derivatives: Unveiling Structure-Activity Relationships and Cellular Mechanisms
Chartreusin, a complex polyketide glycoside produced by Streptomyces chartreusis, has long been a subject of interest in the scientific community due to its potent antitumor properties.[1] However, its clinical application has been hampered by issues such as poor solubility and rapid excretion.[2] This has spurred the development of a range of Chartreusin sodium derivatives, designed to enhance its pharmacological profile and efficacy. This guide provides a comparative analysis of key Chartreusin derivatives, summarizing their biological activities, outlining the experimental protocols used for their evaluation, and illustrating the cellular pathways they modulate.
Comparative Cytotoxicity of Chartreusin Derivatives
A pivotal aspect of anticancer drug development is the evaluation of a compound's ability to inhibit cancer cell growth. The cytotoxic activities of Chartreusin and its derivatives have been assessed against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The data presented in Table 1 summarizes the IC50 values for Chartreusin and its naturally occurring and synthesized derivatives, Elsamicin A, Elsamicin B, and D329C, against four human cancer cell lines: HCT116 (colon), BxPC3 (pancreatic), T47D (breast), and ES-2 (ovarian).
| Compound | HCT116 (μM) | BxPC3 (μM) | T47D (μM) | ES-2 (μM) |
| Chartreusin | >10 | >10 | >10 | 0.035 ± 0.003 |
| Elsamicin A | 0.008 ± 0.001 | 0.011 ± 0.002 | 0.013 ± 0.002 | 0.009 ± 0.001 |
| Elsamicin B | 0.012 ± 0.002 | 0.015 ± 0.002 | 0.019 ± 0.003 | 0.011 ± 0.001 |
| D329C | >10 | >10 | >10 | >10 |
| Data sourced from a study on the collective total synthesis and bioactivity investigations of chartreusin derivatives.[3] |
The data reveals that Elsamicins A and B exhibit significantly enhanced and broader cytotoxic activity across all tested cell lines compared to the parent compound, Chartreusin, and the derivative D329C.[3] Notably, Chartreusin itself only showed potent activity against the ES-2 ovarian cancer cell line.[3] This highlights the critical role of the appended sugar moieties in determining the cytotoxic potency and spectrum of these compounds. Further modifications, such as the synthesis of 3',4'-O-substituted and 6-O-acyl-3',4'-O-exo-benzylidene-chartreusins, have also been explored to improve pharmacokinetic parameters and antitumor activity.[2]
Experimental Protocols
The evaluation of Chartreusin derivatives involves a series of well-established experimental protocols to determine their biological effects.
1. Cytotoxicity Assay (CCK-8 Method)
The cytotoxic activity of the compounds is quantified using the Cell Counting Kit-8 (CCK-8) assay.[3]
-
Cell Culture: Human cancer cell lines (e.g., HCT116, BxPC3, T47D, and ES-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
The following day, the cells are treated with serial dilutions of the Chartreusin derivatives for a specified period (e.g., 72 hours).
-
After the incubation period, the CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
2. Cell Cycle Analysis by Flow Cytometry
Flow cytometry is employed to investigate the effects of Chartreusin derivatives on cell cycle progression.[4]
-
Cell Treatment and Preparation:
-
Cells are treated with the compound of interest at a specific concentration for various time points.
-
After treatment, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
-
Staining and Analysis:
-
The fixed cells are washed with PBS and then incubated with a solution containing RNase A and the fluorescent DNA-intercalating dye propidium iodide (PI).
-
The DNA content of the stained cells is then analyzed using a flow cytometer.
-
-
Data Interpretation: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
3. Apoptosis Analysis by Annexin V/PI Staining
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), Annexin V and PI co-staining is utilized.
-
Principle: Annexin V is a protein that binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Procedure:
-
Cells are treated with the Chartreusin derivative for a defined period.
-
The cells are then harvested, washed, and resuspended in a binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
-
Data Analysis: The flow cytometry data allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Signaling Pathways and Mechanisms of Action
The antitumor effects of Chartreusin and its derivatives are attributed to their interaction with various cellular processes and signaling pathways. The primary mechanisms include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage.[3] However, recent studies employing RNA-sequencing have revealed that different derivatives can modulate distinct signaling pathways, underscoring the influence of their chemical structures on their biological activities.[3]
As illustrated in Figure 1, RNA-seq analysis of ES-2 cells revealed that Chartreusin downregulates the oxidative phosphorylation (OXPHOS) pathway.[3] In contrast, Elsamicin A primarily affects motor proteins, growth hormone synthesis and secretion, and homologous recombination pathways.[3] Elsamicin B, on the other hand, exerts its inhibitory effects through the Hippo signaling pathway, a crucial regulator of cell proliferation and apoptosis.[3] These findings demonstrate that even subtle structural differences, such as the terminal sugar residue, can dramatically alter the mechanism of action.[3]
Furthermore, studies on the parent compound, Chartreusin, have shown that it can induce cell cycle arrest. Specifically, it blocks the transition of cells from the G2 phase to mitosis (M phase) and slows the progression from the G1 phase to the S phase.[4]
Conclusion
The comparative analysis of this compound derivatives demonstrates the profound impact of structural modifications on their anticancer activity and mechanism of action. Derivatives like Elsamicin A and B show superior and broader cytotoxicity compared to the parent compound, highlighting the potential for targeted synthesis to improve therapeutic efficacy. The diverse signaling pathways modulated by these derivatives open up avenues for developing agents that can overcome drug resistance. The experimental protocols outlined provide a robust framework for the continued evaluation and development of this promising class of natural product derivatives for cancer therapy.
References
- 1. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytostatic activity of the antitumor antibiotic chartreusin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of chartreusin on cell survival and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chartreusin Sodium and Other Streptomyces-Derived Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chartreusin sodium with other prominent antibiotics derived from the bacterial genus Streptomyces. The information presented is curated from experimental data to assist researchers in evaluating the potential of this compound in drug development.
Overview of Compared Antibiotics
Streptomyces is a prolific source of clinically significant antibiotics. This guide focuses on a comparative analysis of this compound against four other well-established Streptomyces-derived antibiotics: Doxorubicin, Vancomycin, Tetracycline, and Rapamycin. These compounds represent diverse chemical classes and exhibit distinct mechanisms of action, providing a broad context for evaluating this compound.
Chartreusin is a glycoside antibiotic with a complex aromatic structure.[1] It has demonstrated both antibacterial and potent antitumor activities.[1][2] Its primary mechanisms of action are believed to involve DNA intercalation and inhibition of topoisomerase II.[2]
Doxorubicin , an anthracycline antibiotic, is a widely used chemotherapeutic agent.[3] Its primary modes of action include DNA intercalation and inhibition of topoisomerase II, leading to the generation of free radicals that damage cellular components.[3]
Vancomycin is a glycopeptide antibiotic that is crucial for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] It inhibits bacterial cell wall synthesis.[4]
Tetracycline is a broad-spectrum polyketide antibiotic that inhibits protein synthesis by binding to the bacterial 30S ribosomal subunit.[5]
Rapamycin (also known as Sirolimus) is a macrolide with primary immunosuppressive and anticancer properties, though it was initially identified for its antifungal activity.[6] It functions by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[7]
Comparative Performance Data
The following tables summarize the antimicrobial and cytotoxic activities of this compound and the selected comparator antibiotics.
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Antibiotic | Target Organism | MIC (µg/mL) |
| Chartreusin | Mycobacterium tuberculosis | 0.25 - 4.0 |
| Gram-positive bacteria | Active (specific MICs vary)[2] | |
| Doxorubicin | Staphylococcus aureus | Inhibitory activity observed[8] |
| Escherichia coli | No inhibitory activity observed[8] | |
| Vancomycin | Staphylococcus aureus | 0.5 - 2.0[9][10][11] |
| Tetracycline | Escherichia coli | 2 - 16[12] |
Cytotoxicity (Half-maximal Inhibitory Concentration - IC50)
The IC50 is a measure of the concentration of a substance needed to inhibit a biological process by half. In this context, it represents the concentration of the antibiotic required to inhibit the viability of cultured cells by 50%. Lower IC50 values indicate greater cytotoxicity.
| Antibiotic | Cell Line | IC50 (µg/mL) |
| Chartreusin | L1210 (Murine leukemia) | 1.1 (for 90% cell killing)[9] |
| P388 (Murine leukemia) | 2.6 (for 90% cell killing)[9] | |
| Doxorubicin | HCT116 (Human colon cancer) | 24.30[13] |
| Hep-G2 (Human liver cancer) | 14.72[13] | |
| PC3 (Human prostate cancer) | 2.64[13] | |
| 293T (Human embryonic kidney) | 13.43[13] | |
| Vancomycin | Human skeletal muscle cells | Significant decrease in viability at 500[14] |
| Human primary osteoblasts | Least cytotoxic compared to amikacin and tobramycin[14] | |
| Tetracycline | HL-60 (Human myeloid leukemia) | 9.2 (Doxycycline), 9.9 (Minocycline) |
| Rapamycin | Ca9-22 (Human gingival epithelial carcinoma) | ~13.7 (15 µM) |
Mechanisms of Action and Signaling Pathways
The distinct therapeutic effects of these antibiotics stem from their unique molecular mechanisms and the cellular signaling pathways they modulate.
This compound
Chartreusin exerts its biological effects primarily through two mechanisms:
-
DNA Intercalation : The planar aromatic structure of Chartreusin allows it to insert between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription.
-
Topoisomerase II Inhibition : Chartreusin can inhibit the function of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. This inhibition can lead to the accumulation of DNA strand breaks.
Recent studies suggest that Chartreusin's activity may also be influenced by the downregulation of the oxidative phosphorylation (OXPHOS) pathway, which is crucial for the energy production in some cancer cells.
Figure 1. Mechanism of Action of Chartreusin.
Doxorubicin
Doxorubicin's anticancer activity is multifaceted, involving:
-
DNA Intercalation : Similar to Chartreusin, Doxorubicin intercalates into DNA, obstructing DNA and RNA synthesis.[3]
-
Topoisomerase II Poisoning : It stabilizes the complex between topoisomerase II and DNA, leading to double-strand breaks.[3]
-
Generation of Reactive Oxygen Species (ROS) : Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes.[3]
These actions trigger various signaling pathways, including the p53-mediated apoptotic pathway and the NF-κB pathway.
Figure 2. Mechanism of Action of Doxorubicin.
Vancomycin
Vancomycin's antibacterial effect is primarily due to the inhibition of cell wall synthesis in Gram-positive bacteria. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[4] In some contexts, Vancomycin can also activate the σB stress response in Staphylococcus aureus, which can paradoxically enhance its cytotoxicity.
Figure 3. Mechanism of Action of Vancomycin.
Tetracycline
Tetracycline inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit. This prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.[5]
Figure 4. Mechanism of Action of Tetracycline.
Rapamycin
Rapamycin functions by forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits the mammalian target of rapamycin complex 1 (mTORC1).[7] The inhibition of mTORC1 disrupts a wide range of cellular processes, including cell growth, proliferation, and survival.[7]
Figure 5. Mechanism of Action of Rapamycin.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
References
- 1. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Surface Charge Neutralizing Nano-Adjuvant to Potentiate Polymyxins in Killing Mcr-1 Mediated Drug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IS1-mediated chromosomal amplification of the arn operon leads to polymyxin B resistance in Escherichia coli B strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Apoptotic Effects of Different Extracts of Artemisia turanica Krasch. on K562 and HL-60 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Artemisinin on the Cytolytic Activity of Natural Killer (NK) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination Treatment for Inhibition of the Growth of Staphylococcus aureus with Recombinant SAP8 Endolysin and Nisin [mdpi.com]
- 7. Effects of chartreusin on cell survival and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity and preliminary drug disposition studies on chartreusin (NSC 5159) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic remodeling of the chartreusin pathway to tune antiproliferative and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Poly(Phenolic)Sulfonates and Their Sodium Salts in L1210 Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chartreusin: production and microbiological assay [pubmed.ncbi.nlm.nih.gov]
- 12. Staphylococcus aureus Virulence Affected by an Alternative Nisin A Resistance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Bacillus subtilis BS-15 Effectively Improves Plantaricin Production and the Regulatory Biosynthesis in Lactiplantibacillus plantarum RX-8 [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Replicating Published Chartreusin Sodium Experiments: A Comparative Guide
For researchers and scientists engaged in drug development, the ability to replicate and compare experimental findings is paramount. This guide provides a comprehensive comparison of Chartreusin's DNA binding affinity under varying sodium concentrations with that of other DNA intercalating agents, namely Actinomycin D and Hydroxyrubicin. The information is based on published experimental data, with detailed protocols to facilitate the replication of these studies.
Comparative Analysis of DNA Binding Affinity
The interaction of small molecules with DNA is a critical aspect of their mechanism of action, particularly for anticancer agents. The affinity of these interactions can be significantly influenced by the ionic environment, including the concentration of sodium ions. Below is a summary of the DNA binding constants (K) for Chartreusin, Actinomycin D, and Doxorubicin (as a proxy for the structurally similar Hydroxyrubicin) at different sodium concentrations.
| Compound | Sodium Concentration (mM) | Binding Constant (K) (M⁻¹) |
| Chartreusin | 18 | 3.6 x 10⁵[1] |
| 50 | 3.2 x 10⁵ | |
| 100 | 2.8 x 10⁵ | |
| 200 | 2.5 x 10⁵ | |
| Actinomycin D | 50 | ~1.1 x 10⁶ |
| 100 | ~7.0 x 10⁵ | |
| 200 | ~4.0 x 10⁵ | |
| Doxorubicin | 10 | 1.3 - 1.6 x 10⁵ |
| 150 | ~1.0 x 10⁵ |
Note: Data for Actinomycin D and Doxorubicin at varying sodium concentrations are compiled from multiple sources and may represent approximations based on reported effects of ionic strength. Direct side-by-side comparative studies under identical conditions are limited. Hydroxyrubicin is noted to be a less potent intercalator than Doxorubicin.
Experimental Protocols
The following is a detailed methodology for determining the DNA binding constant of a compound using UV melting studies, a common technique in this field.
Experimental Protocol: Determination of DNA Binding Constant by UV Melting
1. Materials:
- Calf Thymus DNA (or other suitable DNA source)
- Compound of interest (e.g., Chartreusin)
- Buffer solution (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)
- Sodium Chloride (NaCl) solutions of varying concentrations
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer with a temperature controller
2. Procedure:
- DNA Preparation: Dissolve Calf Thymus DNA in the buffer solution. Determine the DNA concentration by measuring the absorbance at 260 nm. The solution should be free of protein contamination (A260/A280 ratio > 1.8).
- Solution Preparation: Prepare a series of solutions containing a fixed concentration of DNA and the compound of interest in the buffer. Vary the sodium chloride concentration across the desired range (e.g., 18 mM, 50 mM, 100 mM, 200 mM). Prepare a corresponding set of DNA-only solutions with the same NaCl concentrations to serve as controls.
- UV Melting:
- Place the cuvettes containing the sample and control solutions in the spectrophotometer.
- Equilibrate the samples at a starting temperature (e.g., 20°C).
- Increase the temperature at a constant rate (e.g., 1°C/min) up to a final temperature where the DNA is fully denatured (e.g., 95°C).
- Continuously monitor the absorbance at 260 nm throughout the heating process.
- Data Analysis:
- The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the midpoint of the absorbance versus temperature curve.
- The change in melting temperature (ΔTm) is calculated as the difference between the Tm of the DNA-ligand complex and the Tm of the DNA alone.
- The binding constant (K) can be calculated from the ΔTm values at different ligand concentrations and salt concentrations using appropriate thermodynamic equations.
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of DNA intercalation by a small molecule like Chartreusin.
Caption: Experimental workflow for determining DNA binding affinity using UV melting.
References
Safety Operating Guide
Proper Disposal of Chartreusin Sodium: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential procedural guidance for the safe and compliant disposal of Chartreusin sodium, a potent antibiotic with suspected carcinogenic properties. This information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing occupational exposure and environmental contamination.
Given that Chartreusin is suspected of causing cancer (GHS hazard statement H351), all waste containing this substance must be treated as hazardous chemical waste.[1] Adherence to strict disposal protocols is crucial. The following procedures are based on best practices for managing carcinogenic and antibiotic chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | Consider if creating aerosols or dust |
Work should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a systematic process of collection, segregation, labeling, and transfer.
Step 1: Waste Collection
All materials contaminated with this compound must be collected as hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound solid compound.
-
Stock solutions and dilutions.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
Do not dispose of this compound down the drain or in regular trash.[2][3] Antibiotic waste, in general, should be treated as chemical waste to prevent the development of antibiotic-resistant bacteria in the environment.[4][5]
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect solid waste, such as contaminated gloves, paper towels, and plasticware, in a dedicated, leak-proof container lined with a heavy-duty plastic bag. This container should be clearly labeled for "this compound Solid Waste."
-
Liquid Waste: Collect liquid waste, including unused solutions and the first rinseate from cleaning contaminated glassware, in a separate, compatible, and leak-proof container.[2] The container must have a secure, screw-top cap.[6] It is advisable to use the original reagent bottle if it is empty and compatible.[7]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container labeled as "Hazardous Chemical Waste - Sharps."[8]
Waste Container Specifications
| Waste Type | Container Type | Material | Key Features |
| Solid | Wide-mouth drum or pail | High-density polyethylene (HDPE) | Leak-proof, durable, with a secure lid |
| Liquid | Carboy or bottle | HDPE or borosilicate glass | Screw-top cap, chemically compatible |
| Sharps | Sharps container | Puncture-resistant plastic | Secure lid, biohazard and toxic symbols |
Step 3: Labeling
Properly label all waste containers as soon as the first piece of waste is added.[2][9] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The hazard classification: "Suspected Carcinogen."
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
Do not use chemical formulas or abbreviations.[1][6]
Step 4: Storage
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general traffic areas.[2]
-
In secondary containment to catch any potential leaks.
Incompatible wastes must be segregated to prevent reactions.[9][10]
Step 5: Request for Disposal
Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[1] Do not overfill containers; leave at least 10% headspace for liquids to allow for expansion.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols Cited
This guidance is based on established best practices for hazardous waste management in laboratory settings. For detailed institutional protocols, please consult your organization's Environmental Health and Safety (EHS) department. The procedures outlined are derived from guidelines published by various university and governmental safety offices.[1][2][5][9][10][11][12]
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Chemical Waste – EHS [ehs.mit.edu]
- 9. vumc.org [vumc.org]
- 10. research.columbia.edu [research.columbia.edu]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Personal protective equipment for handling Chartreusin sodium
Disclaimer: A specific Safety Data Sheet (SDS) for Chartreusin sodium is not publicly available. This guide is based on general safety protocols for handling potentially hazardous research chemicals and information on structurally related compounds. Always handle this compound with a high degree of caution in a controlled laboratory environment, and consult with your institution's environmental health and safety (EHS) department for specific guidance.
This document provides essential, immediate safety and logistical information for the handling and disposal of this compound for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is intended for laboratory research purposes only and should be handled by trained personnel familiar with standard laboratory safety procedures. Due to the limited availability of specific hazard data, it is crucial to treat this compound as potentially hazardous. The following personal protective equipment is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashes.[1][2] | Protects against splashes and airborne particles.[1] Eyeglasses alone do not provide adequate protection.[2] |
| Hand Protection | Nitrile or neoprene gloves (double gloving is recommended).[1][2] | Provides a barrier against skin contact.[1] |
| Body Protection | A disposable gown or a dedicated laboratory coat.[1][2] | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. A chemical fume hood is required for handling powders or creating solutions.[1][3] | Minimizes inhalation of any dust or aerosols.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Engineering Controls: All work with solid this compound and the preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Procedural Controls:
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]
-
For long-term storage of solutions, refer to any specific product recommendations, though storage at -20°C or -80°C is common for research compounds.
Experimental Workflow: Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for chemical waste.[1] This includes contaminated consumables such as pipette tips, tubes, and gloves. |
| Liquid Waste | Collect in a labeled, sealed, and chemically compatible container for liquid chemical waste. Do not dispose of down the drain.[1] Neutralization may be a possibility for some sodium compounds, but should only be performed after consulting the specific SDS and your institution's EHS guidelines.[4] |
| Contaminated PPE | Dispose of as solid chemical waste.[1] |
| Sharps | Any contaminated needles or other sharps must be disposed of in a designated sharps container. |
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed container for hazardous waste disposal.[3] Clean the spill area thoroughly. Report the spill to your supervisor and EHS department.
Signaling Pathway Context
While specific signaling pathways for Chartreusin are not detailed in the provided search results, it is known to be an antibiotic. The diagram below illustrates a generalized mechanism of how some antibiotics function, which may be relevant to understanding its potential biological effects.
Caption: Generalized mechanism of antibiotic action leading to bacterial cell death.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
